methane;vanadium
Description
Significance of Methane (B114726) Functionalization in Sustainable Chemistry
Methane is an abundant and underutilized resource. bioengineer.org Its conversion into liquid chemicals like methanol (B129727) or acetic acid would not only provide a valuable feedstock for the chemical industry but also facilitate its transportation from remote extraction sites. wikipedia.org This transformation is a critical aspect of C1 chemistry, which focuses on converting single-carbon molecules into more complex and valuable compounds. numberanalytics.com Developing efficient methane functionalization processes is a key goal in creating a more sustainable chemical sector by reducing reliance on crude oil and minimizing the environmental impact of methane emissions. bioengineer.orgnih.gov The ability to use methane as a raw material offers a pathway to greener alternatives for producing essential chemicals, reducing waste, and lowering the energy intensity of chemical manufacturing. bioengineer.org
Fundamental Challenges in C-H Bond Activation
The primary obstacle in methane functionalization is the strength and stability of its C-H bonds. rsc.orgosti.gov Methane is a non-polar molecule with a high bond dissociation energy, making it relatively inert and difficult to react. wikipedia.orgrsc.org Activating this bond typically requires high temperatures and pressures, which are energy-intensive and can lead to the over-oxidation of the desired products to less valuable carbon dioxide. wikipedia.orgosti.gov Another significant challenge is that the functionalized products, such as methanol, are often more reactive than methane itself, making it difficult to control the reaction and achieve high selectivity for the desired product. wikipedia.org Overcoming these challenges requires the development of catalysts that can selectively cleave the C-H bond under mild conditions. osti.govacs.org
Role of Transition Metals in C1 Chemistry
Transition metals play a crucial role in C1 chemistry by providing catalytic pathways to activate otherwise inert molecules like methane. numberanalytics.com These metals, characterized by their variable oxidation states and ability to form complexes, can interact with the C-H bond, lowering the energy barrier for its cleavage. wikipedia.orgsavemyexams.comstudymind.co.uk In the context of methane functionalization, transition metal catalysts can operate through various mechanisms, including oxidative addition and sigma-bond metathesis. wikipedia.org Elements like platinum, palladium, iron, and copper have all been investigated for their catalytic activity. numberanalytics.comrsc.org Vanadium, in particular, is a versatile transition metal with multiple oxidation states, making it a promising candidate for developing catalysts for a range of chemical transformations, including the oxidation of hydrocarbons. researchgate.netmdpi.com
Historical Trajectory of Vanadium in Hydrocarbon Catalysis
Vanadium was discovered in 1801 by Andrés Manuel del Río and later named by Nils Gabriel Sefström. wikipedia.orgbritannica.com Its catalytic properties have long been recognized, with vanadium pentoxide (V₂O₅) being a widely used industrial catalyst for processes like the production of sulfuric acid. researchgate.netbritannica.com In the realm of hydrocarbon catalysis, vanadium compounds have been studied for their ability to catalyze oxidation reactions. researchgate.netacs.org Early research into methane functionalization often focused on high-temperature processes. scispace.com However, more recent efforts have explored the use of vanadium complexes in homogeneous catalysis and as supported catalysts for methane oxidation at lower temperatures. scispace.com These studies have demonstrated vanadium's ability to catalyze the conversion of methane to products like methanol, formaldehyde (B43269), and acetic acid. scispace.comrsc.orglehigh.edu
Research Landscape and Aims for Methane-Vanadium Systems
The current research landscape for methane-vanadium systems is focused on developing more efficient and selective catalysts for methane functionalization under mild conditions. researchgate.netnih.gov A key objective is to understand the reaction mechanisms at a molecular level to design improved catalysts. pku.edu.cnresearchgate.net Researchers are exploring a variety of approaches, including the use of vanadium-containing metal-organic frameworks (MOFs), supported vanadium oxide catalysts, and molecular vanadium complexes. researchgate.netacs.org Computational studies are also playing an increasingly important role in understanding the interactions between methane and vanadium catalysts and in predicting the properties of new catalytic systems. pku.edu.cnaps.org The ultimate goal is to develop a commercially viable process for the direct and selective conversion of methane to valuable chemicals, contributing to a more sustainable and resource-efficient chemical industry. bioengineer.orgresearchgate.net
Interactive Data Table: Vanadium-Catalyzed Methane Functionalization
| Catalyst System | Oxidant | Temperature (°C) | Products | Key Findings | Reference |
| NaVO₃ / pyrazine-2-carboxylic acid | H₂O₂ | 25-75 | Acetic acid (sole product) | The cocatalyst is crucial for selectivity. | rsc.org |
| VO(acac)₂ / K₂S₂O₈ | CO | 80 | Acetic acid | Achieved 93% selectivity for acetic acid. | rsc.org |
| V₂O₅/SiO₂ | O₂ | 400-500 | Formaldehyde, CO₂ | Formaldehyde selectivity depends on vanadium loading. | lehigh.edu |
| V₂O₅/SiO₂ | UV light / O₂ | 220 | Methanal (Formaldehyde) | Photo-assisted oxidation shows high selectivity. | rsc.org |
| Vanadium (V)-oxo dimer (electrocatalysis) | Electrochemical | Room Temp | Methyl bisulfate | High turnover frequency at ambient conditions. | nih.gov |
| MIL-47 / MOF-48 (Vanadium MOFs) | K₂S₂O₈ | 80 | Acetic acid | High catalytic activity and stability. | researchgate.net |
Properties
CAS No. |
92113-31-0 |
|---|---|
Molecular Formula |
C2H8V29 |
Molecular Weight |
1509.39 g/mol |
IUPAC Name |
methane;vanadium |
InChI |
InChI=1S/2CH4.29V/h2*1H4;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
InChI Key |
RLRGZPUBTBKXRO-UHFFFAOYSA-N |
Canonical SMILES |
C.C.[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Methane Vanadium Systems
Density Functional Theory (DFT) Applications for Methane-Vanadium Interactions
Density Functional Theory (DFT) is a cornerstone of computational investigations into methane-vanadium systems. It offers a balance between computational cost and accuracy, enabling the study of complex processes such as bond activation, reaction pathways, and electronic properties.
DFT calculations have been instrumental in clarifying the mechanisms of C-H bond activation, the crucial first step in methane (B114726) conversion. Studies have explored this process on a variety of vanadium-containing species.
Vanadium Oxide Clusters: The reactivity of vanadium oxide clusters towards methane is a central theme of investigation. DFT studies have shown that gas-phase vanadium oxide cluster cations can activate methane. rsc.orgacs.org For instance, the facile activation of methane by clusters like V₄O₁₀˙⁺ is attributed to the presence of an oxygen-centered radical (O•). rsc.org The reactivity of these clusters can be size-dependent, with hydrogen atom abstraction (HAA) identified on (V₂O₅)N⁺ clusters for N as large as 11. acs.org At high temperatures, larger clusters with more vibrational degrees of freedom can carry more energy, enhancing HAA reactivity. nih.gov Doping vanadium oxide clusters with other metals, such as gold or silver, has also been explored. DFT calculations revealed that certain gold-doped vanadium oxide clusters (e.g., AuV₃O₆, AuV₃O₇, AuV₃O₈) can activate methane, with the gold atom serving as the active site, whereas analogous silver-containing clusters are inert. pku.edu.cn The charge state of the cluster significantly influences its activation ability, with cationic clusters being the most active. pku.edu.cn Similarly, studies on silica-supported vanadium oxide clusters show that terminal-oxygen-centered radicals are the active sites for methane activation. nih.gov
Vanadium Boride Clusters: The introduction of boron to create vanadium boride clusters offers a different chemical environment for methane activation. DFT calculations have been used to elucidate the reaction mechanisms for cationic vanadium boride clusters (VBn⁺, n=3-6) which can dehydrogenate methane under ambient conditions. researchgate.netrsc.org In the VB₃⁺ cluster, the B₃ moiety, which is polarized by the V⁺ cation, becomes reactive towards methane, unlike the inert pure B₃ cluster. rsc.orgacs.org The activation of C-H bonds is initiated by the B₄ moiety in the VB₄⁺ cluster. acs.org These studies highlight how the electronic structure of base metal centers can be engineered for reactivity. acs.org
Vanadium Oxyhydroxides: DFT has been applied to understand the C-H bond activation of methane by vanadium oxyhydroxides, such as the closed-shell VO₂OH cluster. rsc.org These studies compare different reaction pathways, including hydrogen-atom transfer (HAT) and proton-coupled electron transfer (PCET). The HAT pathway's feasibility is linked to spin density, while the PCET pathway is influenced by the nucleophilicity of the oxygen site and the electrophilicity of the vanadium center. rsc.org
| Cluster | Activation Characteristic | Calculated Value | Reference |
|---|---|---|---|
| AuV₃O₈ | C―H Bond Length | 115 pm | pku.edu.cn |
| AuV₃O₈ | CH₄ Adsorption Energy | 0.853 eV | pku.edu.cn |
| AuV₃O₈ | Charge on CH₄ | +0.088e | pku.edu.cn |
| V(V) Complex | C-H Activation Barrier | 16.6 kcal/mol | scienceopen.com |
| V(IV) Complex | C-H Activation Barrier | 19.0 kcal/mol | scienceopen.com |
By mapping potential energy surfaces (PES), DFT calculations trace the most favorable reaction pathways for methane dissociation. This involves identifying and characterizing the geometries and energies of reactants, intermediates, transition states, and products.
Systematic investigations of the interaction between the VO⁺ cation and a methane molecule have revealed a complex PES with numerous molecular structures corresponding to minima and transition states. hu-berlin.denih.gov These studies allow for the discussion of various possible reaction paths, including those that involve a change in spin multiplicity. hu-berlin.de For the reaction of the VB₄⁺ cluster with methane, DFT calculations were used to establish the potential energy profiles for both dehydrogenation and the elimination of V⁺. acs.org These calculations showed that both reaction channels are thermodynamically and kinetically favorable and are exothermic processes. acs.org Similarly, computational studies on pincer-ligated vanadium complexes predict relatively low energy barriers for methane C-H activation. scienceopen.com For example, a cationic V(V) complex was found to have a rate-determining barrier of 16.6 kcal/mol for methane activation. scienceopen.com These detailed energy profiles are crucial for understanding reaction kinetics and selectivity.
Understanding the electronic structure of methane-vanadium systems is key to explaining their reactivity. DFT is used to analyze charge distribution, spin density, and orbital interactions.
| Cluster System | Key Electronic Feature | Implication for Reactivity | Reference |
|---|---|---|---|
| VB₄⁺ | Polarized B₄ moiety due to V⁺ | B₄ moiety initiates C-H bond activation | acs.org |
| V₄O₁₀˙⁺ | Oxygen-centered radical (O•) | O• radical is the active site for H-atom abstraction | rsc.org |
| AuV₃O₇⁺ | Significant electron transfer from CH₄ to cluster | Characterizes strong interaction and activation | pku.edu.cn |
| VO₂OH | Spin density on terminal oxygen | Dominates the hydrogen-atom transfer (HAT) pathway | rsc.org |
While DFT is a powerful tool, some vanadium-containing systems exhibit strong static correlation or have nearly degenerate electronic states, situations where single-reference methods like DFT may be less reliable. In these cases, more sophisticated multi-reference quantum chemical methods are employed.
Methods such as multi-reference configuration interaction with Davidson correction (MRCI+Q) and complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2) provide a more accurate description. hu-berlin.denih.govresearchgate.netaip.org For example, MRCI+Q calculations have been carried out on V₂⁺ and V₃⁺ clusters interacting with methane to help interpret experimental vibrational spectra. researchgate.netaip.orgdntb.gov.ua These higher-level calculations are crucial for correctly describing the ground and excited electronic states of species like the vanadium dimer (V₂) and the vanadium methylidyne (VCH) radical, a product of the reaction between vanadium and methane. researchgate.netnsf.gov A systematic investigation of methane activation by the VO⁺ cation used multi-reference correlation calculations to benchmark DFT results, finding that the relative energies could differ significantly, highlighting the importance of choosing the appropriate computational method. hu-berlin.denih.gov
A microkinetic model incorporates the energies of all intermediates and the activation barriers for all elementary steps, typically calculated using DFT, to predict reaction rates, turnover frequencies, and catalyst performance under specific reaction conditions. d-nb.inforesearchgate.net For instance, a microkinetic model for methane oxidation over PdO was developed based on DFT data, demonstrating how this approach can quantitatively reproduce experimental results like catalytic light-off curves and explain phenomena such as water inhibition. epa.govnih.gov While specific, comprehensive microkinetic models for vanadium-catalyzed methane transformations are an area of ongoing research, the established methodology involves using DFT to provide the fundamental thermodynamic and kinetic parameters for the proposed reaction mechanism. d-nb.infoacs.orgacs.org This allows for a predictive understanding of how changes in the catalyst structure, identified computationally, will affect its real-world performance.
Multi-reference Quantum Chemical Methodologies for Vanadium-Methane Cluster Systems (e.g., MRCI+Q)
Computational Design Principles for Vanadium-Based Catalysts
A primary goal of theoretical and computational investigations is to move beyond explaining observations to proactively designing better catalysts. By combining DFT calculations, mechanistic studies, and kinetic modeling, researchers can establish computational design principles for new vanadium-based catalysts.
The process involves identifying key "descriptors"—properties that correlate with catalytic activity. mdpi.com For methane activation on vanadium oxides, descriptors can include the spin density on an oxygen atom, the energy of oxygen vacancy formation, or the p-band center of active oxygen sites. rsc.orgresearchgate.netrsc.org Once a reliable descriptor is identified, computational screening can be performed. This involves calculating the descriptor for a wide range of hypothetical catalyst materials to predict their performance without the need for synthesis and testing of each one. mdpi.comrsc.org
For example, studies have shown that the catalytic capability of vanadium oxide clusters can be modulated at the electronic configuration level by doping with other elements. sci-hub.ru Calculations predicted that V(IV) and V(V) complexes are particularly promising for methane C-H bond activation, with significantly lower activation barriers compared to analogous titanium complexes. scienceopen.com The insights gained from these computational studies provide a fundamental basis for the rational design of efficient catalysts for methane activation and conversion under mild conditions. acs.org This synergy between computation and experiment accelerates the discovery of next-generation catalytic materials. rsc.org
Impact of Dopants on Vanadium Catalyst Activity and Selectivity
Theoretical and computational studies have extensively explored the influence of dopants on the catalytic performance of vanadium-based materials for methane activation. These investigations aim to understand how the introduction of other elements can modify the electronic structure, stability, and reactivity of vanadium catalysts, ultimately enhancing their activity and selectivity towards desired products.
Density functional theory (DFT) calculations have been a primary tool in this area. For instance, studies on vanadium oxide clusters doped with various transition metals have revealed significant insights. Doping with elements like titanium (Ti), zirconium (Zr), and hafnium (Hf) into magnetic [V₂O₅]n clusters has been shown to create unique activity for methane oxidation to valuable products like acetic acid and methanol (B129727). researchgate.netsci-hub.ru The key finding is that the active oxygen atoms bonded to these dopants possess spin multiplets that are crucial for governing electron transfer and the cleavage of the C-H bond in methane. researchgate.netsci-hub.ru A linear correlation has been established between the adsorption energy of methane and the p-band center difference between the majority and minority spin channels of these active oxygen atoms. researchgate.netsci-hub.ru
Similarly, doping CoCr₂O₄ with vanadium has been shown to significantly improve methane combustion activity. A CoCr₁.₉₅V₀.₀₅O₄ catalyst demonstrated 90% methane conversion at a temperature 76 °C lower than the undoped catalyst. acs.org This enhancement is attributed to the disorder introduced into the spinel structure by vanadium doping, leading to a higher concentration of weakly chemisorbed oxygen and active Co³⁺ species. acs.org However, excess vanadium can lead to the formation of inactive VOₓ species, which decreases catalytic activity. acs.orgresearchgate.net
The introduction of gold (Au) and silver (Ag) as single-atom dopants on vanadium oxide clusters has also been investigated. DFT calculations showed that five gold-containing clusters (AuV₃O₆, AuV₃O₇, AuV₃O₈, AuV₃O₆⁺, and AuV₃O₇⁺) were capable of activating methane, whereas all silver-containing clusters were inert. pku.edu.cn The active gold atoms, adsorbed on the oxygen sites of the vanadium oxide support, facilitate methane activation, characterized by a lengthened C-H bond, short methane-gold distances, and significant electron transfer from methane to the cluster. pku.edu.cn The charge state of the cluster plays a critical role, with cationic clusters showing the highest activity, followed by neutral, and then anionic clusters. pku.edu.cn In a related study, the Au(III) cation in the AuV₂O₆⁺ cluster was found to be active for the transformation of methane to formaldehyde (B43269) under mild conditions, while isomers with Au(I) were only capable of adsorbing methane. nih.gov
Computational screening of various 3d transition metals (Sc, V, Cr) as dopants in a titanium complex for methane C-H activation predicted that vanadium complexes are the most promising. acs.orgresearchgate.netnih.gov Both cationic V(V) and neutral V(IV) complexes exhibited relatively low energy barriers for methane activation. acs.orgresearchgate.netnih.gov
The table below summarizes the impact of different dopants on vanadium catalyst systems based on computational studies.
| Dopant | Vanadium System | Key Finding |
| Ti, Zr, Hf | Magnetic [V₂O₅]n clusters | Creates unique activity for methane oxidation to acetic acid and methanol. researchgate.netsci-hub.ru |
| V | CoCr₂O₄ | Significantly improves methane combustion activity at lower temperatures. acs.org |
| Au | V₃Oᵧq clusters | Activates methane, with cationic clusters showing the highest activity. pku.edu.cn |
| Ag | V₃Oᵧq clusters | Inert towards methane activation. pku.edu.cn |
| V | Ti complex | Predicted to be the most promising dopant for lowering methane activation barriers. acs.orgresearchgate.netnih.gov |
| P | V₄O₁₀˙⁺ cluster | The rate of methane activation is slower compared to the undoped cluster. nih.gov |
| Nb | (Nb₂O₅)N⁺ clusters | Shows higher hydrogen atom abstraction reactivity from methane than (V₂O₅)N⁺ for larger clusters. nih.gov |
| Ca | Ni-V/Al₂O₃ | Improves selectivity towards hydrogen/syngas production in methane dry reforming. unife.it |
Ligand Design and Electronic Effects in Molecular Vanadium Complexes
The design of ligands surrounding a central vanadium atom in molecular complexes is a critical aspect of tuning their reactivity for methane activation. Computational studies have provided deep insights into how the electronic and steric properties of ligands influence the C-H bond activation process.
Research on a (PNP)Ti=CHtBu(CH₂tBu) complex, where PNP is N[2-PiPr₂-4-methylphenyl]₂⁻, has been extended to analogous vanadium complexes. researchgate.net Computational results predict that V(IV) and V(V) complexes are particularly promising for methane C-H bond activation. acs.orgresearchgate.netnih.gov The V(V) complex, for instance, shows a significantly lower rate-determining barrier for methane activation (16.6 kcal/mol) compared to the original titanium complex. researchgate.netnih.gov
Furthermore, altering the coordinating atom within the ligand can have a profound effect. Replacing the nitrogen atom in the PNP ligand with a phosphorus atom in the V(V) complex was shown to significantly reduce the barrier for a subsequent tautomerization reaction, which is important for product formation, by about 5 kcal/mol to 24.4 kcal/mol. researchgate.netnih.gov This suggests that while the initial methane activation might be resilient to certain ligand changes, subsequent steps in the catalytic cycle can be more readily tuned through strategic ligand design. researchgate.net
The electronic effects of ligands are also evident in how they stabilize different oxidation states of vanadium. For example, in a vanadium phosphate (B84403) nanosheet catalyst used for electrochemical methane oxidation, sulfate (B86663) ions from the sulfuric acid medium act as ligands. rsc.org These sulfate ligands coordinate with the vanadium site, modifying its electronic environment and stabilizing lower oxidation states of vanadium by delocalizing electron density across the V-O-S bond. rsc.org This stabilization is crucial for the catalytic mechanism.
Computational studies on diiminopyridine (PDI) nitride/nitridyl complexes of 3d transition metals, including vanadium, have explored different reaction pathways for methane activation. researchgate.net The nature of the activating ligand (in this case, nitride/nitridyl) and the supporting PDI ligand dictates the preferred pathway, which can be a [2σ + 2π] addition, hydrogen atom abstraction (HAA), or direct insertion. researchgate.net For electrophilic vanadium nitride complexes, a [2σ + 2π] addition pathway for methane activation is favored. researchgate.net
The table below presents a summary of computational findings on ligand effects in molecular vanadium complexes for methane activation.
| Ligand Modification | Vanadium Complex System | Key Computational Finding |
| Replacement of Ti with V | (PNP)M=CHtBu(CH₂tBu) | V(IV) and V(V) complexes show significantly lower methane activation barriers. acs.orgresearchgate.netnih.gov |
| Increased steric bulk (iPr to tBu) | (PNP)V complex | Reduces the C-H activation barrier. acs.org |
| Replacement of N with P in PNP ligand | V(V) complex | Reduces the tautomerization barrier after methane activation. researchgate.netnih.gov |
| Sulfate coordination | Vanadium phosphate nanosheet | Stabilizes lower oxidation states of vanadium, facilitating electrochemical methane oxidation. rsc.org |
| Diiminopyridine (PDI) and nitride ligands | Ph,MePDI-V≡N | Favors a [2σ + 2π] addition pathway for methane activation. researchgate.net |
Influence of Heterogeneous Support Materials on Methane Activation (e.g., TiO₂, SiO₂, Al₂O₃)
The choice of support material for vanadium catalysts plays a crucial role in their performance for methane activation. Computational and experimental studies have demonstrated that supports like titanium dioxide (TiO₂), silicon dioxide (SiO₂), and aluminum oxide (Al₂O₃) can significantly influence the structure of the supported vanadium oxide species, their redox properties, and ultimately their catalytic activity.
The structure of the supported vanadium oxide (VOₓ) species is highly dependent on the support material and the vanadium loading. researchgate.net At low loadings, monomeric vanadium oxide species are generally predominant, while polymeric species become more common at higher loadings. researchgate.net For instance, on SiO₂, vanadium oxide tends to form isolated mono-oxo tetrahedral vanadate (B1173111) structures. lehigh.edu Similar isolated species are considered the active sites for the partial oxidation of methane on high surface area supports like MCM-41 and MCM-48. researchgate.net
The support material also affects the electronic properties and reactivity of the vanadium centers. The turnover frequency (TOF) for methanol oxidation, a probe reaction, on supported vanadium oxide catalysts varies by three orders of magnitude depending on the support, with ZrO₂ and TiO₂ showing the highest activity and SiO₂ the lowest. lehigh.edu This difference is attributed to the influence of the support on the pre-exponential factor in the Arrhenius equation, which is related to the number of participating surface vanadium oxide sites. lehigh.edu
In the context of methane dry reforming, γ-alumina (Al₂O₃) supported nickel-vanadium catalysts have been investigated. unife.it Vanadium promotion was found to be crucial for hindering catalyst deactivation due to coke deposition. unife.it It is suggested that vanadium can improve the dispersion of nickel, enhancing activity and preventing sintering. unife.it
DFT studies on the partial oxidation of methane have shown that on V-based catalysts, monomeric and polymeric surface VO₄ species are often the active sites. mdpi.com The terminal V=O bond in isolated VOₓ tetrahedra is considered a primary active site. mdpi.com However, it has also been proposed that the bridging V-O-Si bonds and surface Si-OH groups on SiO₂ supports can participate in the redox process by facilitating the abstraction of a hydrogen atom from methane. mdpi.com
The table below summarizes the influence of different support materials on vanadium catalysts for methane-related reactions.
| Support Material | Vanadium System | Key Findings from Theoretical/Computational Studies |
| TiO₂, SiO₂, Al₂O₃ | V₂O₅ | The structure of VOx species depends on the support and loading; monomeric species dominate at low loadings. researchgate.net |
| TiO₂ | V-doped nanocrystals | Co-doping with nitrogen and vanadium enhances photocatalytic activity. mdpi.com |
| SiO₂ | V₂O₅ | Forms isolated mono-oxo tetrahedral vanadate structures; V-O-Si bonds may participate in H-abstraction. lehigh.edumdpi.com |
| Al₂O₃ | Ni-V catalyst | Vanadium improves Ni dispersion and hinders coke formation in methane dry reforming. unife.it |
| MCM-41, MCM-48 | Vanadium oxide | High surface area favors a high concentration of isolated, active vanadium oxide species. researchgate.net |
Gas-Phase Atomic and Cluster Reactivity Studies for Model Systems
Gas-phase studies of the reactions between methane and vanadium atoms and clusters provide fundamental insights into the intrinsic reactivity of these systems, free from the complexities of ligands and supports. These model systems allow for precise control over the number of atoms and the charge state, enabling detailed investigation of reaction mechanisms through mass spectrometry and quantum chemistry calculations.
Numerous studies have shown that gas-phase vanadium-containing species can activate the C-H bond of methane. Cationic vanadium oxide clusters, in particular, have been a major focus. For example, stoichiometric (V₂O₅)ₙ⁺ clusters have been observed to activate methane's C-H bond under thermal collision conditions. researchgate.net The reactivity is often attributed to the presence of oxygen-centered radicals (O˙⁻) which can abstract a hydrogen atom from methane. nih.govresearchgate.net
The composition and structure of these clusters significantly impact their reactivity. A comparative study of V₄O₁₀˙⁺ and V₃PO₁₀˙⁺ with methane revealed that both clusters react via hydrogen atom abstraction, but the reaction with V₄O₁₀˙⁺ is approximately 2.5 times faster. nih.gov DFT calculations suggest this difference is due to the facile transfer of the O˙ radical within the higher symmetry V₄O₁₀˙⁺ cluster, a process that is thermodynamically forbidden in the lower symmetry V₃PO₁₀˙⁺. nih.gov
Doping vanadium oxide clusters with other metals also alters their gas-phase reactivity. The Au(III) cation in the AuV₂O₆⁺ cluster can activate and convert methane to formaldehyde, whereas isomers containing Au(I) only adsorb methane. nih.gov In another example, yttrium doping of vanadium oxide cluster cations was shown to enhance reactivity, demonstrating the role of local charge effects in methane activation by both radical and non-radical oxygen species. researchgate.net
Studies on non-oxide vanadium clusters have also been performed. The reaction of VB₄⁺ with methane was found to proceed through two channels: dehydrogenation to form VB₄CH₂⁺ and elimination of V⁺ to generate B₄CH₄. acs.org DFT calculations indicated that both pathways are initiated by the B₄ moiety of the cluster and are thermodynamically and kinetically favorable. acs.org
The interaction of methane with vanadium cluster cations (Vₓ⁺) has been probed using vibrational spectroscopy. The spectra reveal that for larger clusters (x = 5-8), there is a greater red shift in the symmetric C-H stretch of methane compared to smaller clusters (x = 2, 3), indicating increased covalency and a stronger interaction. aip.org
The table below provides a summary of key findings from gas-phase reactivity studies of vanadium-containing atomic and cluster systems with methane.
| Vanadium System | Reactant | Key Findings from Gas-Phase Studies |
| (V₂O₅)ₙ⁺ clusters | Methane | Activate C-H bond via hydrogen atom abstraction by oxygen-centered radicals. researchgate.net |
| V₄O₁₀˙⁺ vs. V₃PO₁₀˙⁺ | Methane | V₄O₁₀˙⁺ is more reactive due to facile intra-cluster spin density transfer. nih.gov |
| AuV₂O₆⁺ | Methane | Au(III) isomer activates and converts methane to formaldehyde. nih.gov |
| Y-doped V-oxide cations | Methane | Doping enhances reactivity through local charge effects. researchgate.net |
| VB₄⁺ | Methane | Reacts via dehydrogenation and V⁺ elimination, initiated by the B₄ moiety. acs.org |
| Vₓ⁺ (x=2-8) | Methane | Increased covalency in the interaction with larger vanadium clusters. aip.org |
| (Nb₂O₅)N⁺ vs. (V₂O₅)N⁺ | Methane | Niobium oxide clusters show higher reactivity for hydrogen atom abstraction in larger clusters. nih.gov |
Experimental Characterization and Mechanistic Probes in Methane Vanadium Chemistry
Spectroscopic Elucidation of Methane (B114726) Adsorption and Surface Interactions on Vanadium Materials
Spectroscopic techniques are indispensable for probing the intricate details of how methane molecules interact with vanadium-based materials. These methods allow for the direct observation of vibrational modes, electronic states, and the local atomic environment, providing a comprehensive picture of the adsorption process and the subsequent chemical transformations.
Vibrational spectroscopies, such as photofragment and infrared (IR) spectroscopy, are powerful tools for characterizing the geometry and bonding of methane adsorbed on vanadium clusters and surfaces. nsf.govnih.govresearchgate.net By analyzing the vibrational frequencies of the C-H bonds, researchers can deduce the mode of methane adsorption and the degree of its activation.
Photofragment spectroscopy has been employed to measure the vibrational spectra of complexes formed between vanadium cluster cations (Vₓ⁺) and methane (CH₄). nih.govaip.org In these experiments, the spectra are typically measured by monitoring the loss of a methane molecule upon absorption of an IR photon. aip.org For instance, studies on V₂⁺(CH₄)ₙ (n=1–4), V₃⁺(CH₄)ₙ (n=1–3), and Vₓ⁺(CH₄) (x=4–8) have been conducted in the C-H stretching region (2550–3100 cm⁻¹). nih.govresearchgate.netaip.org The interaction with the vanadium cluster leads to a red shift in the C-H stretching frequencies compared to free methane, with the symmetric C-H stretch showing a larger red shift for larger vanadium clusters (x=5–8), indicating a more covalent interaction. nih.govaip.org The binding orientation of methane on V₂⁺ evolves from η³ to η² as more methane molecules are added. nih.govresearchgate.net
Infrared photodissociation (IRPD) spectroscopy has been used to study methane adsorption on vanadium oxide clusters. For example, the IRPD spectra of V₅O₁₂CH₄⁺ and V₅O₁₃CH₄⁺ show a broad band around 2770 cm⁻¹ and a narrower band around 2990 cm⁻¹. nih.govacs.org These bands are red-shifted relative to the symmetric and antisymmetric C-H stretches of free methane, respectively. nih.govacs.org Theoretical calculations suggest that in V₅O₁₂CH₄⁺, the methane molecule adsorbs on a 3-fold coordinated V⁵⁺ site in an η² configuration. nih.govacs.org The significant red shift is associated with the two C-H bonds closest to the vanadium ion. nih.govacs.org
Table 1: Vibrational Frequencies of Methane Adsorbed on Vanadium Clusters
| Cluster | Experimental C-H Stretch (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| V₂⁺(CH₄) | 2806 (intense), 3015 (weak) | η³ coordination | aip.org |
| V₂⁺(CH₄)₂ | 2803 (intense), 3015 (weak) | η³ coordination | aip.org |
| V₂⁺(CH₄)₃ | 2805 (intense), 2839 (shoulder), 2915 (weak), 3019 (weak) | One η³ and two nearly η² methanes | aip.org |
| V₂⁺(CH₄)₄ | 2770 (intense), 2833, 2889 (weak), 2990 (weak) | η² coordination | aip.org |
| V₅O₁₂CH₄⁺ | ~2770 (broad), ~2990 (narrow) | η² coordination on V⁵⁺ site | nih.govacs.org |
| V₅O₁₃CH₄⁺ | ~2770 (broad), ~2990 (narrow) | Molecular adsorption | nih.govacs.org |
This table is generated based on data from the text. Please refer to the original sources for more detailed information.
Surface-sensitive techniques are crucial for understanding the changes in the vanadium catalyst itself during the methane activation process. X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy provide valuable information on the oxidation state of vanadium and the structure of surface species.
XPS is used to characterize the elemental composition and oxidation states of vanadium on catalyst surfaces. For instance, in vanadium-containing metal-organic frameworks (MOFs) used for methane conversion, XPS can help identify the active catalytic sites. researchgate.net Studies on vanadium oxide-silica catalysts have also utilized XPS to characterize the catalyst before and after reaction. csic.es
Raman spectroscopy is particularly effective for studying the structure of supported vanadium oxide catalysts. uu.nl In situ Raman studies during the partial oxidation of methane have revealed correlations between the surface vanadia structure and catalytic performance. lehigh.edu For V₂O₅/SiO₂ catalysts, which show high selectivity towards formaldehyde (B43269), in situ Raman spectroscopy indicated that the fully oxidized surface sites are related to this high selectivity, with no significant structural changes observed during the reaction. lehigh.edu In contrast, for more reducible catalysts like V₂O₅/TiO₂ and V₂O₅/SnO₂, in situ Raman analysis showed that the surface vanadium(V) oxide species were partially reduced under steady-state reaction conditions. lehigh.edu These studies suggest that catalyst reducibility affects selectivity, with higher reducibility leading to deeper oxidation products like CO and CO₂. lehigh.edu Multi-wavelength Raman spectroscopy has been used to identify and quantify different surface VOx species, such as monomeric species with V=O stretching bands at different frequencies. osti.gov
UV-vis spectroscopy is a valuable tool for identifying active species in methane oxidation reactions catalyzed by vanadium compounds. It can provide insights into the electronic structure of the catalyst and the formation of reaction intermediates.
In the oxidation of methane with hydrogen peroxide catalyzed by H₄PV₁Mo₁₁O₄₀, UV-vis data revealed that a monoperoxomonovanadate species is an active species responsible for the selective oxidation of methane to methanol (B129727) or methyltrifluoroacetate. acs.org In studies of vanadium-based electrocatalysis for methane functionalization, UV-vis spectroscopy, in conjunction with other techniques, has been used to probe the electronic structure of the vanadium complexes and identify potential catalytic intermediates. rsc.org For example, the generation of a cation radical V₂V,V•+ was observed at potentials beyond 1.4 V, suggesting its role in the catalytic cycle. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when combined with isotopic labeling, is a powerful technique for tracing reaction pathways in methane conversion. By using ¹³C-labeled methane, for instance, researchers can follow the carbon atom from the reactant to the final products, elucidating the mechanism of bond formation and rearrangement.
Isotopic labeling experiments using ¹³CH₄ have been instrumental in understanding the conversion of methane to acetic acid catalyzed by vanadium-containing metal-organic frameworks (MOFs) like MIL-47 and MOF-48. researchgate.netnih.gov These studies demonstrated that two methane molecules are incorporated into the resulting acetic acid molecule. researchgate.netnih.gov Similarly, isotopic labeling with CD₄ and ¹³CH₄ has been used to confirm reaction pathways in the activation of methane by various metal carbide and oxide clusters. tsinghua.edu.cn In the context of computational studies on methane C-H activation by titanium complexes, isotopic labeling has been suggested to probe the exchange between different hydrogen atoms in the reaction intermediates, which could open up secondary reaction pathways. acs.org While direct NMR studies on methane-vanadium systems are less commonly reported in the provided context, the principle of using isotopic labeling to probe reaction mechanisms is a cornerstone of mechanistic chemistry and is applicable to this system. researchgate.netnih.govtsinghua.edu.cnacs.org
Ultraviolet-Visible (UV-vis) Spectroscopy for Active Species Identification
Mass Spectrometry for Reaction Product Analysis and Kinetic Insights
Mass spectrometry is a cornerstone technique in the study of gas-phase reactions between methane and vanadium species, providing detailed information on reaction products, cluster reactivity, and reaction kinetics.
Time-of-flight mass spectrometry (TOF-MS) is widely used to investigate the reactivity of vanadium-containing clusters with methane in the gas phase. acs.orgaip.org This technique allows for the mass selection of reactant clusters and the mass analysis of the resulting products, enabling the identification of reaction channels and the study of size-dependent reactivity.
Studies on the reactions of vanadium oxide cluster cations (VₓOᵧ⁺) with methane have shown that stoichiometric clusters, (V₂O₅)ₙ⁺, can perform hydrogen atom abstraction (HAA) from methane. acs.org The reactivity was found to decrease as the cluster size increases. acs.org Similarly, the reactivity of vanadium oxide cluster anions, (V₂O₅)ₙO⁻, towards methane has been characterized, with rate constants determined to be in the range of 10⁻¹⁶ to 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. aip.orgaip.orgcolab.ws The local structure around the V-O⁻• radical was found to significantly influence the reactivity. aip.org
TOF-MS has also been employed to study the reactions of bimetallic clusters with methane. For example, the reactions of cerium-vanadium oxide cluster cations, (CeO₂)ₘ(V₂O₅)ₙ⁺, with methane were investigated, revealing that these clusters can abstract a hydrogen atom from methane. nih.gov The reactivity of vanadium-doped rhodium clusters and vanadium boride clusters with methane has also been explored using TOF-MS, providing insights into the role of the dopant and ligand in C-H bond activation. acs.orgpku.edu.cn
Table 2: Reactivity of Vanadium-Containing Clusters with Methane Studied by TOF-MS
| Cluster Type | Reactant | Primary Product(s) | Key Finding | Reference(s) |
|---|---|---|---|---|
| Vanadium Oxide Cations (V₂O₅)ₙ⁺ | CH₄ | (V₂O₅)ₙOH⁺ + CH₃• | Reactivity decreases with increasing cluster size. | acs.org |
| Vanadium Oxide Anions (V₂O₅)ₙO⁻ | CH₄ | (V₂O₅)ₙOH⁻ + CH₃• | Reactivity is size-dependent and influenced by local structure. | aip.orgaip.org |
| Cerium-Vanadium Oxide Cations (CeO₂)ₘ(V₂O₅)ₙ⁺ | CH₄ | (CeO₂)ₘ(V₂O₅)ₙH⁺ + CH₃• | Hydrogen atom abstraction is a key reaction channel. | nih.gov |
| Vanadium Boride Cations VBn⁺ (n=3-6) | CH₄ | Dehydrogenation and elimination products | Product distribution depends on cluster size. | acs.org |
| Diatomic Vanadium Boride Cation VB⁺ | CH₄ | VBC H₂⁺ + H₂ | Activates methane to produce dihydrogen. | pku.edu.cn |
This table summarizes findings from various TOF-MS studies and is intended for illustrative purposes. For detailed kinetic and mechanistic data, please consult the original research articles.
In Situ and Operando Methodologies for Dynamic Mechanistic Observation
To unravel the complex reaction mechanisms of methane activation and subsequent conversion over vanadium-based catalysts, researchers increasingly employ in situ and operando spectroscopic techniques. These powerful methodologies allow for the observation of the catalyst's structural and electronic states, as well as the identification of surface intermediates, under conditions that closely mimic or are identical to actual reaction conditions. This provides a dynamic picture of the catalyst at work, bridging the gap between its static properties and its catalytic performance.
Key techniques such as Raman spectroscopy, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), and X-ray Absorption Spectroscopy (XAS) are at the forefront of these investigations. By applying these methods "in situ" (in the presence of reactants at reaction temperature) or "operando" (simultaneously measuring catalytic activity and spectroscopic data), a direct correlation between the catalyst's state and its reactivity can be established.
In Situ Raman Spectroscopy has proven particularly valuable for studying the structure of vanadium oxide species on various supports during methane oxidation. lehigh.edu For instance, in the partial oxidation of methane to formaldehyde over V₂O₅/SiO₂, in situ Raman studies revealed no significant structural changes to the catalyst during the reaction. lehigh.edu This finding suggested that the fully oxidized surface vanadium species are directly related to the high selectivity towards formaldehyde. lehigh.edu The primary active sites were identified as isolated V⁵⁺ species, especially at low vanadia coverages. lehigh.edu Conversely, on more reducible supports like TiO₂ and SnO₂, in situ Raman analysis clearly demonstrated that the surface vanadium(V) oxide species were partially reduced under steady-state reaction conditions, which correlated with the production of deep oxidation products like CO and CO₂. lehigh.edu
Operando Raman spectroscopy has also been instrumental in observing the transformation of vanadium phases during reactions. For example, in the H₂S partial oxidation over V₂O₅-based catalysts, operando Raman-GC and XAS confirmed the transformation of the initial V₂O₅ crystalline phase into a partially reduced V₄O₉-like phase under reaction conditions. mdpi.com This reduction of vanadium species was linked to a lower selectivity towards SO₂. mdpi.com
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) provides complementary information by probing the vibrational modes of adsorbed species and the catalyst surface. In situ DRIFTS studies on methane activation have helped to identify key surface intermediates. For instance, in the context of methane oxidation, DRIFTS can be used to monitor the formation and consumption of surface hydroxyl groups and various carbon-containing species. While specific DRIFTS data on methane-vanadium systems is part of a broader range of studies on hydrocarbon oxidation, the technique is crucial for understanding reaction pathways. For example, in studies of propane (B168953) oxidation on VOx/CeO₂ catalysts, operando DRIFTS, in conjunction with other techniques, helped to identify different reaction mechanisms involving specific intermediates. tu-darmstadt.de
X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), offers insights into the oxidation state and local coordination environment of vanadium atoms. escholarship.orgacs.org Operando XAS studies can track changes in the average oxidation state of vanadium as a function of reaction conditions (temperature, reactant feed). For instance, in situ X-ray photoelectron spectroscopy (XPS), a surface-sensitive X-ray technique, showed that for VOx/ZSM-5 catalysts used in methane dehydroaromatization, the initial V⁵⁺/V⁴⁺ species were reduced to V³⁺ cations under reaction with methane at high temperatures. rsc.org
The combination of these operando techniques provides a powerful, multi-faceted view of the catalyst's dynamic behavior. By correlating the structural and electronic changes of the vanadium species with the reaction kinetics and product distribution, a more complete and accurate mechanistic picture of methane conversion emerges.
Research Findings from In Situ and Operando Studies
The following table summarizes key findings from various in situ and operando spectroscopic studies on vanadium-based catalysts for methane conversion and related reactions.
| Catalyst System | Technique(s) | Reaction | Key Observations | Reference(s) |
| V₂O₅/SiO₂ | In Situ Raman | Partial Oxidation of Methane | No significant structural change in the catalyst; fully oxidized, isolated V⁵⁺ species identified as active sites for formaldehyde production. | lehigh.edu |
| V₂O₅/TiO₂, V₂O₅/SnO₂ | In Situ Raman | Partial Oxidation of Methane | Partial reduction of surface V⁵⁺ species under reaction conditions, correlating with deep oxidation. | lehigh.edu |
| VOx/ZSM-5 | In Situ XPS | Methane Dehydroaromatization | Reduction of initial V⁵⁺/V⁴⁺ species to V³⁺ under methane at 1023 K. | rsc.org |
| V₂O₅-based | Operando Raman-GC, XAS | H₂S Partial Oxidation | Transformation of crystalline V₂O₅ to a partially reduced V₄O₉-like phase during the reaction. | mdpi.com |
| VOx/CeO₂ | Operando DRIFTS, Raman, UV-Vis | Propane Oxidative Dehydrogenation | Identified two different reaction mechanisms involving isopropyl- and acrylate-like intermediates. | tu-darmstadt.de |
| V-oxo dimer | Operando Raman, XAS | Electrochemical Methane Oxidation | Confirmed a homogenous electrocatalysis with no detectable heterogeneous intermediates deposited on the electrode. | escholarship.org |
Vanadium Based Catalytic Systems for Methane Conversion and Functionalization
Vanadium Oxide Catalysts in Methane (B114726) Transformations
Vanadium oxide-based catalysts are pivotal in the chemical transformation of methane, a primary component of natural gas, into more valuable chemicals and feedstocks. Their effectiveness stems from the variable oxidation states of vanadium, which facilitates the redox cycles essential for many catalytic processes. Research has extensively explored their application in selective oxidation, oxidative coupling, and direct dissociation of methane.
Selective Oxidation of Methane (e.g., to Formaldehyde (B43269), Methanol)
The direct selective oxidation of methane to valuable oxygenates like formaldehyde (CH₂O) and methanol (B129727) (CH₃OH) is a significant goal in catalysis, and vanadium oxide catalysts, particularly when supported on silica (B1680970) (V₂O₅/SiO₂), have shown considerable promise. cardiff.ac.uk These catalysts can activate the strong C-H bond in methane under specific conditions, although preventing complete oxidation to carbon dioxide (CO₂) remains a challenge. acs.org The products of interest, methanol and formaldehyde, are more reactive than methane itself, making them susceptible to further oxidation. csic.es
Studies have shown that molecularly dispersed vanadium species on a silica support are favorable for formaldehyde formation. The structure of the vanadium oxide species on the support is crucial; isolated, tetrahedrally coordinated vanadium species with one terminal V=O bond and three bridging V-O-Si bonds have been identified as the active sites. lehigh.edu Transient studies suggest that formaldehyde and carbon monoxide may form from a common intermediate, while methanol forms via a separate pathway. epa.gov The choice of oxidant also plays a significant role. Nitrous oxide (N₂O) has been found to be a more active and selective oxidant than molecular oxygen (O₂) for methane activation over V₂O₅/SiO₂ catalysts. lehigh.eduepa.govosti.gov For instance, at 600°C, a 2 wt% V₂O₅/SiO₂ catalyst using N₂O as the oxidant achieved a high methane conversion of 31.5% with a formaldehyde selectivity of 51.0%. lehigh.edu In contrast, using O₂ often requires higher temperatures to achieve detectable conversion.
The loading of vanadium oxide on the support material also influences selectivity. osti.gov At a fixed methane conversion, methanol selectivity generally increases as the vanadium oxide loading decreases, suggesting that the size of the vanadium oxide ensembles affects the catalytic outcome. osti.gov Water vapor in the feed can inhibit the formation of carbon monoxide and formaldehyde by competitively adsorbing on active sites, but it does not significantly impact methanol formation. epa.gov
| Catalyst | Oxidant | Temperature (°C) | CH₄ Conversion (%) | Product Selectivity (%) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| 2 wt% V₂O₅/SiO₂ | N₂O | 600 | 31.5 | 51.0 (CH₂O), 35.4 (CO), 13.6 (CO₂) | N₂O is a more effective oxidant than O₂ for CH₂O production. | lehigh.edu |
| 2% V₂O₅/SiO₂ | N₂O + H₂O | 450 | 0.5 | 92.7 (CH₂O) | High selectivity to formaldehyde can be achieved at lower temperatures with N₂O and water. | lehigh.edu |
| VOx/SiO₂ | NO + O₂ | 400 | Low | CH₂O and CO₂ formed | NO can be used to transfer oxygen atoms from O₂ at moderate temperatures. | |
| V₂O₅/SiO₂ | O₂ vs N₂O | Variable | Variable | Methanol selectivity increases with decreasing V₂O₅ loading. | N₂O is more active than O₂ and competes for adsorption sites. | osti.gov |
Oxidative Coupling of Methane Pathways
The oxidative coupling of methane (OCM) is a process that converts methane into higher hydrocarbons, primarily ethane (B1197151) (C₂H₆) and ethene (C₂H₄). Vanadium oxide-based catalysts have been investigated for this reaction, often in combination with other metal oxides to enhance performance. oup.com While vanadium oxides alone can be too oxidative, leading to the formation of CO and CO₂, their properties can be moderated when used as promoters. oup.com
For example, BaCO₃-supported vanadium oxide catalysts, which consist of BaCO₃ and small amounts of barium orthovanadate (Ba₃(VO₄)₂), have demonstrated high activity for OCM, particularly for the production of ethene and ethane. rsc.orgrsc.org It is believed that the active phases for the reaction arise from the cooperation between the BaCO₃ support and the barium orthovanadate phase. Similarly, adding vanadium pentoxide (V₂O₅) as a dopant to platinum-based catalysts can enhance the formation of C₂ coupling products. mdpi.com The oxygen atoms on the vanadium pentoxide surface are thought to play a crucial role by facilitating the cleavage of the C-H bond in methane. mdpi.com
Direct Methane Dissociation on Vanadium Oxide Interfaces
The initial and rate-limiting step in most methane conversion pathways is the activation of the C-H bond. Understanding the direct dissociation of methane on catalyst surfaces is fundamental to designing more efficient catalysts. On vanadium oxide surfaces, it is hypothesized that the partial oxidation of methane to methanol may proceed through a methoxy (B1213986) intermediate, similar to the pathway observed in methanol-to-formaldehyde oxidation. acs.org
Theoretical and experimental studies investigate the dissociative sticking coefficients of methane on vanadium surfaces to understand the energy barriers and transition states involved. acs.org Density functional theory (DFT) calculations on vanadium oxide clusters supported on gold (Au) and silver (Ag) have been used to model the C-H bond-breaking step. nomad-laboratory.de These studies show that the activation energy for the dissociative adsorption of methane is a key parameter. nomad-laboratory.de The process involves the interaction of a methane molecule with an oxygen atom on the vanadium oxide cluster to form a hydroxyl group and a methoxide (B1231860) species. nomad-laboratory.de The presence of a support like gold can lower this activation energy, making the system a potential catalyst for methane activation. nomad-laboratory.de
Engineering of Oxygen Vacancies for Enhanced Reactivity
Oxygen vacancies on the surface of metal oxides are critical for their catalytic activity in oxidation reactions. researchgate.net These vacancies are often the active sites for the activation of C-H bonds. researchgate.netrsc.org The catalytic cycle for methane oxidation on oxides is often described by the Mars-van Krevelen mechanism. capes.gov.braip.org In this mechanism, methane reacts with lattice oxygen from the catalyst surface, creating an oxygen vacancy and a reduced metal center. This vacancy is then replenished by an oxidant from the gas phase. aip.org
The energy required to form an oxygen vacancy is a key descriptor of catalytic performance. rsc.org Studies have shown that the presence of oxygen vacancies on vanadium oxide surfaces can lower the energy barrier for methane oxidation, thereby enhancing reactivity. researchgate.net For instance, in chemical looping methane conversion, oxygen vacancies facilitate partial oxidation by lowering dehydrogenation barriers. rsc.org However, there is an optimal concentration of these vacancies; an excessive number can limit further improvements in catalytic performance. rsc.org Therefore, engineering the number and stability of oxygen vacancies is a key strategy for designing more effective vanadium oxide catalysts. This involves balancing the rate of vacancy creation through reaction with methane and the rate of vacancy replenishment by the oxidant. rsc.org
Vanadium Carbide Catalysts for Methane Reforming and Coupling
Vanadium carbides (VC) and related materials, such as the two-dimensional MXenes (e.g., V₂CTₓ), have emerged as robust catalysts for high-temperature methane conversion processes. acs.orgfigshare.comresearchgate.net These materials exhibit unique electronic properties and thermal stability, making them suitable for demanding reactions like dry reforming and non-oxidative coupling of methane. nih.govchemrxiv.org
For instance, a multilayered vanadium carbide MXene (m-V₂CTₓ) has been shown to be a precursor for a highly active and stable oxy-carbide catalyst for the dry reforming of methane (DRM), which converts methane and carbon dioxide into syngas (H₂ and CO). acs.orgfigshare.com Under reaction conditions, oxy-carbide species (V₂O₃ and V₈C₇) form in-situ, providing high activity and unprecedented resistance to coke formation. acs.orgfigshare.com Vanadium carbide MXenes have also been used as supports for other metals, such as nickel, in DRM catalysts, where they enhance stability and anti-coking ability through strong metal-support interactions. researchgate.netresearchgate.net In the non-oxidative coupling of methane, transition metal carbides are believed to actively participate in the formation of C₂ products through a mechanism involving the exchange of carbon atoms between the catalyst lattice and the gas-phase methane, akin to a Mars-van Krevelen type mechanism. nih.govchemrxiv.org
Hydrogen Production via Catalytic Methane Cracking
Catalytic methane cracking, also known as methane pyrolysis or decomposition, is an attractive technology for producing hydrogen (H₂) without the co-production of carbon oxides (CO/CO₂). preprints.orgmdpi.com The process splits methane directly into hydrogen gas and solid carbon. Vanadium-based catalysts have shown potential for this reaction due to their cost-effectiveness and high catalytic activity. preprints.org
The reaction is endothermic and requires high temperatures, but catalysts can significantly lower the activation energy. mdpi.com Vanadium-based catalysts can effectively facilitate the dehydrogenation of hydrocarbons. preprints.org For example, a study on Ni-VC/TiO₂ composite catalysts for methane cracking found that the addition of vanadium carbide (VC) enhanced catalytic efficiency. preprints.org The 10Ni-5VC/TiO₂ catalyst exhibited high stability and hydrogen production rates at 500°C. preprints.org The optimal performance of such catalysts depends on factors like reaction temperature and metal particle size. preprints.orgresearchgate.net
| Catalyst | Temperature (°C) | Methane Conversion (%) | Key Finding | Reference |
|---|---|---|---|---|
| 10Ni-5VC/TiO₂ | 500 | ~14.2 (stable over 2300 min) | The addition of VC improved catalytic stability and H₂ production rate. | preprints.org |
| Vanadium-based catalysts | General | Variable | Cost-effective and show potential for hydrocarbon dehydrogenation. | preprints.org |
| Ni-based catalysts | >650 | High | High temperatures favor methane cracking but also increase the rate of carbon formation, which can deactivate the catalyst. | unibo.it |
Dry Reforming of Methane to Syngas
The dry reforming of methane (DRM) is a process that converts two primary greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), into synthesis gas (syngas), a valuable mixture of hydrogen (H₂) and carbon monoxide (CO). Vanadium is often employed as a promoter or as a primary component in catalysts for this reaction, enhancing both activity and stability.
One approach involves using multilayered vanadium carbide MXene (m-V₂CTₓ) as a precursor for a robust oxy-carbide catalyst. acs.org Under reaction conditions, an in-situ-generated V₂O₃–V₈C₇/m-V₂CTₓ catalyst forms, which demonstrates attractive reactivity and selectivity, with an H₂/CO ratio close to unity. acs.org This system operates through a redox mechanism involving oxidation by CO₂ and subsequent re-carburization by CH₄, a process that contributes to its exceptional stability and negligible coke formation. acs.org The resulting catalyst exhibits activity four times higher than bulk vanadium carbide (VC) or its V₂AlC MAX phase precursor. acs.org
In other systems, vanadium is used to promote nickel-based catalysts. For instance, a multilayer vanadium carbide MXene (m-V₂C) has been used as a support for nickel, creating Ni/m-V₂O₃-V₂C catalysts. researchgate.net The addition of nickel increases the catalyst's alkalinity, and a catalyst with 13 wt% Ni showed optimal performance with 94% CH₄ and 89% CO₂ conversion. researchgate.net Bimetallic rhodium-vanadium oxide cluster anions (Rh₂VO₁₋₃⁻) have also been investigated for photoassisted DRM at room temperature, achieving high syngas selectivity. researchgate.net
Non-Oxidative Methane Coupling Reactions
Non-oxidative methane coupling, which aims to convert methane into higher hydrocarbons like ethane and ethylene (B1197577) without an oxidizing agent, is a thermodynamically challenging but highly sought-after reaction. While research into vanadium catalysts for direct non-oxidative coupling is less common than for oxidative pathways, their role in the critical step of C-H bond activation and dehydrogenation is well-recognized.
Vanadium oxide (VOₓ)-based catalysts are noted for their activity in the non-oxidative dehydrogenation of light alkanes. google.commdpi.com For methane, this dehydrogenation is the initial and most difficult step toward forming C-C bonds. acs.org The reaction is thermodynamically favored only at high temperatures (above 650°C), where processes yielding hydrogen become more significant. mdpi.comresearchgate.net
For context, related oxidative coupling systems have been more extensively studied. For example, BaCO₃-supported vanadium oxide catalysts, which contain a barium orthovanadate (Ba₃(VO₄)₂) phase, show high activity for the oxidative coupling of methane to produce ethene and ethane. In these catalysts, the isolated tetrahedral VO₄ groups are believed to be less prone to forming C-O bonds, thus favoring coupling products over combustion. While this is an oxidative pathway, it underscores the potential of vanadate (B1173111) structures in facilitating C-C bond formation from methane.
Vanadium Boride Catalysts in Methane Dehydrogenation
A novel class of materials, vanadium boride clusters, has shown significant promise for the activation and dehydrogenation of methane under mild conditions. Studies have demonstrated that gas-phase vanadium boride cluster cations (VBₙ⁺, where n = 3–6) can efficiently dehydrogenate methane at thermal collision energies.
The reaction of VB₃⁺ with methane, for example, produces VB₃CH₂⁺ and H₂. Quantum chemistry calculations suggest that the mechanism involves the polarization of the boron moiety by the vanadium cation. This polarization significantly enhances the reactivity of the cluster toward methane's strong C-H bond compared to a bare boron cluster. This research provides new insights into the rational design of boron-based materials for methane activation.
Molecular Vanadium Complexes in Homogeneous Methane Activation
In the realm of homogeneous catalysis, molecular vanadium complexes have proven to be effective in activating methane's C-H bond under moderate conditions. Computational studies have predicted that V(IV) and V(V) complexes are particularly promising for this purpose. These theoretical models indicate low rate-determining barriers for methane activation, making these systems attractive for developing low-temperature functionalization processes.
One of the most remarkable applications of homogeneous vanadium catalysis is the direct, single-pot conversion of methane into acetic acid. This process typically utilizes a vanadium(IV) or (V) complex as a catalyst precursor, potassium peroxodisulfate (K₂S₂O₈) as an oxidant, and trifluoroacetic acid as both the solvent and a carbonylating agent.
Research has shown that this system can achieve acetic acid yields greater than 50% based on methane, with exceptionally high turnover numbers (TONs) reaching up to 5,630. nih.gov The reaction proceeds through a free-radical mechanism, initiated by the abstraction of a hydrogen atom from methane to form a methyl radical (CH₃•). This is followed by the sequential formation of acetyl (CH₃CO•) and peroxyacetyl (CH₃COO•) radicals, which ultimately yield acetic acid. nanorh.com Vanadium-containing metal-organic frameworks (MOFs) such as MIL-47 and MOF-48 have also demonstrated high catalytic activity and stability in this reaction, converting methane selectively to acetic acid with a 70% yield. nih.govresearchgate.net These MOF catalysts are reusable and maintain their crystalline structure over several cycles. nih.gov
| Catalyst | Carbonylating Agent | Solvent | Temp (°C) | TON (mol/mol) | TOF (mol/mol/h) | Yield (%) |
|---|---|---|---|---|---|---|
| Ca[V(ON(CH(CH₃)CO₂)₂)₂] | None | CF₃CO₂H | 80 | 13.4 | 0.67 | 29.4 |
| HPA | CO | CF₃CO₂H | 80 | 3000 | 150 | 20 |
| Ca[V(HIDA)₂] | CO | CF₃CO₂H | 80 | 5630 | 281.5 | 54 |
The performance of molecular vanadium catalysts is profoundly influenced by the architecture of the ligands coordinated to the vanadium center. The electronic and steric properties of these ligands can be tuned to enhance catalytic activity, selectivity, and stability.
In the conversion of methane to acetic acid, vanadium complexes with N,O- or O,O-ligands have been found to be particularly effective precursors. nanorh.com For instance, catalysts bearing triethanolaminate or (hydroxyimino)dicarboxylates, such as in synthetic amavadine, are among the most efficient systems. nanorh.com Similarly, pyrazole-type ligands have been used in vanadium complexes for the same reaction.
Other research has explored the role of bisulfate ligands in the electrochemical oxidation of vanadium(V)-oxo complexes, which leads to methane activation at ambient conditions. cjcatal.com This work establishes a general scheme for electrocatalytic methane activation using d⁰ early transition metals, where a turnover-limiting one-electron oxidation yields a ligand-centered radical cation that activates methane with a low energy barrier. cjcatal.com Computational studies on titanium and vanadium complexes with various ligands have further shown that ligand modifications are crucial for enhancing catalyst activity in polymerization reactions, demonstrating that spatial and electronic effects of substituents influence yield and molecular weight. rsc.org
Direct Conversion of Methane to Carboxylic Acids (e.g., Acetic Acid)
Supported and Nanostructured Vanadium Heterogeneous Catalysts
To bridge the gap between homogeneous and heterogeneous catalysis, significant effort has been dedicated to developing supported and nanostructured vanadium catalysts. These materials aim to combine the high activity of molecular species with the stability and reusability of solid catalysts.
Vanadium oxides supported on various materials are widely studied. For example, a method for preparing supported non-oxidative alkane dehydrogenation catalysts involves impregnating a transition alumina (B75360) support with a vanadium carboxylate material, such as vanadyl oxalate. google.com
Nanostructuring offers a powerful tool to enhance catalytic performance. Core-shell nanostructures, such as SiO₂@V₂O₅@Al₂O₃, have been designed for methane oxidation. In this architecture, the alumina shell prevents the agglomeration of V₂O₅ nanoparticles at high temperatures and creates new, highly active catalytic sites at the V₂O₅-Al₂O₃ interface, leading to improved methane conversion and high selectivity to formaldehyde.
Vanadium-based metal-organic frameworks (MOFs) like MIL-47 and MOF-48 represent another class of nanostructured catalysts. nih.govresearchgate.net These materials feature vanadium-oxygen clusters connected by organic linkers, creating a porous structure with well-defined active sites. researchgate.net They have shown excellent activity and reusability in the selective conversion of methane to acetic acid, effectively combining the precision of molecular catalysts with the robustness of heterogeneous systems. nih.gov Furthermore, multilayered vanadium carbide (m-V₂CTₓ), a type of MXene, serves as a highly effective precursor for catalysts in the dry reforming of methane, demonstrating unprecedented stability and resistance to coking. acs.org
Vanadium Oxide Supported Systems (e.g., SBA-15, TiO2, SiO2, Al2O3 Supports)
Vanadium oxides (VOx) dispersed on high-surface-area supports are extensively studied for methane oxidation. The nature of the support material significantly influences the structure of the vanadium oxide species and, consequently, the catalytic performance.
Silica (SiO2) is a common support for vanadium oxide catalysts in the partial oxidation of methane to formaldehyde. rsc.org Studies have shown that highly dispersed, isolated vanadium oxide species on silica are more reactive and selective towards formaldehyde formation compared to crystalline V2O5 particles. lehigh.edu For instance, VOx/SiO2 catalysts have demonstrated the ability to convert methane to formaldehyde with high space-time yields. rsc.org Transient studies on silica-supported vanadium oxide have revealed that formaldehyde and carbon monoxide are formed through a common intermediate, while methanol is produced via a different pathway. epa.gov The use of nitrous oxide as an oxidant instead of molecular oxygen was found to be more effective for methane activation on these catalysts. epa.gov Photo-assisted oxidation of methane over V2O5/SiO2 catalysts has also been explored, yielding formaldehyde with high selectivity under UV irradiation. rsc.org
Mesoporous silica, such as SBA-15, provides a structured environment for the dispersion of vanadium oxide species. The catalytic performance of V-SBA-15 in the selective oxidation of methane to formaldehyde can be optimized by controlling the synthesis pH, which affects the amount and nature of the incorporated vanadium species. mdpi.com Research has shown that P-Mo-V mixed oxides supported on SBA-15 exhibit high selectivity to formaldehyde. researchgate.net Furthermore, doping the SBA-15 support with titanium can enhance the redox properties of the supported VOx species, leading to improved selectivity towards formaldehyde. researchgate.netrsc.org
Titania (TiO2) is another effective support for vanadium oxide catalysts. While VOx/TiO2 has been studied for various oxidation reactions, in methane oxidation, it has been noted that the primary product is often CO, with lower methane activation compared to SiO2-supported catalysts. researchgate.net However, doping TiO2 with vanadium has been a strategy to enhance its photocatalytic activity. mdpi.com
Alumina (Al2O3) has also been utilized as a support for vanadium-based catalysts. For instance, SiO2@V2O5@Al2O3 core-shell nanostructures have shown high activity and stability for methane oxidation to formaldehyde. researchgate.net The alumina shell helps to generate highly dispersed monomeric vanadium species and protects the V2O5 nanoparticles from sintering at high temperatures. researchgate.net In the context of dry reforming of methane, vanadium-doped Ni/Al2O3 catalysts have demonstrated enhanced resistance to coke formation. unife.it
The table below summarizes the performance of various vanadium oxide supported systems in methane conversion.
| Catalyst System | Support | Reaction | Key Findings | Reference |
| VOx/SiO2 | Silica | Partial Oxidation | High space-time yield of formaldehyde. | rsc.org |
| V2O5/SiO2 | Silica | Photo-oxidation | High selectivity to formaldehyde under UV light. | rsc.org |
| V-SBA-15 | SBA-15 | Selective Oxidation | Performance optimized by synthesis pH. | mdpi.com |
| P-Mo-V/SBA-15 | SBA-15 | Selective Oxidation | High selectivity to formaldehyde. | researchgate.net |
| V/Ti-SBA-15 | Ti-doped SBA-15 | Selective Oxidation | Improved formaldehyde selectivity. | researchgate.netrsc.org |
| SiO2@V2O5@Al2O3 | Alumina | Oxidation | High activity and stability for formaldehyde production. | researchgate.net |
| Ni-V/Al2O3 | Alumina | Dry Reforming | Reduced coke deposition. | unife.it |
Vanadium-Incorporated Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The incorporation of vanadium into MOF structures creates catalytic sites for various reactions, including methane functionalization.
Vanadium-containing MOFs, such as MIL-47 and MOF-48, have demonstrated high catalytic activity and stability in the selective conversion of methane to acetic acid. acs.orgresearchgate.netnih.govrsc.orgberkeley.edu These catalysts can achieve high yields and turnover numbers using K2S2O8 as an oxidant. acs.orgberkeley.edu Isotopic labeling studies confirmed that methane is the source of the produced acetic acid. acs.orgnih.govberkeley.edu The catalytic performance of these V-MOFs can be enhanced by functionalizing the organic linkers or by adding CO to the reaction mixture. acs.org A key advantage of these MOF catalysts is their reusability without significant loss of crystallinity or activity. acs.orgnih.govberkeley.edu The catalytic mechanism is believed to combine the benefits of both homogeneous and heterogeneous catalysis. acs.orgberkeley.edu V-MOFs are also being explored for other applications such as gas storage and separation, including methane. nanorh.com
The table below highlights the performance of vanadium-incorporated MOFs in methane conversion.
| Catalyst System | Reaction | Product | Key Findings | Reference |
| MIL-47 | Oxidation | Acetic Acid | High yield and selectivity with K2S2O8 oxidant. Reusable catalyst. | acs.orgresearchgate.netrsc.orgberkeley.edu |
| MOF-48 | Oxidation | Acetic Acid | Enhanced performance over MIL-47 due to functionalized pores. | acs.orgresearchgate.netrsc.orgberkeley.edu |
Doped Vanadium Materials for Enhanced Reactivity (e.g., Mn-Doped Vanadium Carbide, Yttrium-Doped Vanadium Oxide)
Doping vanadium-based materials with other elements is a strategy to tune their electronic properties and enhance their catalytic reactivity for methane conversion.
Theoretical studies have shown that doping vanadium oxide clusters with transition metals like titanium, zirconium, or hafnium can create unique activity for the oxidation of methane to acetic acid and methanol. researchgate.net The spin state of the active oxygen atoms bonded to the dopant appears to be a crucial factor in C-H bond cleavage. researchgate.net
Experimental and theoretical investigations on yttrium-doped vanadium oxide cluster cations have demonstrated that local charge effects play a significant role in methane activation. researchgate.net These studies provide fundamental insights that could guide the rational design of catalysts for direct methane transformation. researchgate.net
In the context of methane combustion, doping cobalt-chromium oxide spinels with a small amount of vanadium has been shown to significantly improve catalytic activity. acs.org The vanadium doping introduces disorder in the spinel structure and increases the concentration of active cobalt species. acs.org However, excessive vanadium can lead to the formation of inactive VOx species, which reduces the catalytic activity. acs.org
First-principles calculations have been used to study the effect of doping on the hydrogen evolution reaction of vanadium disulfide monolayers, with findings that certain dopants can significantly enhance catalytic activity. nih.gov While not directly methane conversion, this highlights the potential of doping to modify the catalytic properties of vanadium-based materials. Similarly, density functional theory studies have explored Ni3X-type alloy catalysts (where X can be vanadium) for the dry reforming of methane, identifying promising candidates with high activity and stability. bohrium.com
The table below provides examples of doped vanadium materials and their role in methane-related reactions.
| Catalyst System | Dopant | Reaction | Key Findings | Reference |
| [V2O5]n clusters | Ti/Zr/Hf | Methane Oxidation | Doping creates unique activity for conversion to acetic acid and methanol. | researchgate.net |
| Vanadium Oxide Cluster Cations | Yttrium | Methane Activation | Local charge effects from doping enhance reactivity. | researchgate.net |
| CoCr2–xVxO4 | Vanadium | Methane Combustion | Small amounts of vanadium significantly improve catalytic activity. | acs.org |
Mechanistic Pathways of Methane Conversion on Vanadium Catalysts
Atomic-Level Understanding of C-H Bond Activation Processes
The initial and often rate-determining step in methane (B114726) conversion is the activation of a C-H bond. On vanadium catalysts, this process can proceed through several distinct mechanistic pathways.
Hydrogen Atom Abstraction (HAA) is a frequently proposed mechanism for C-H bond activation on vanadium oxide catalysts. acs.orgaip.orgnih.gov This process involves the transfer of a hydrogen atom from methane to an active site on the catalyst, typically an oxygen-centered radical, resulting in the formation of a methyl radical (CH₃•) and a hydroxylated catalyst surface. rsc.orghu-berlin.de
Studies on gas-phase vanadium oxide cluster cations have shown that stoichiometric clusters can facilitate HAA from methane. acs.orgaip.org The reactivity in these systems is often size-dependent, with larger clusters sometimes exhibiting lower relative reactivity. acs.org The active sites for HAA are often identified as oxygen-centered radicals (O⁻•). aip.org These radicals can be present on both cationic and anionic vanadium oxide clusters. aip.orgaip.org For instance, the reaction of (V₂O₅)N⁺ cluster cations with methane leads to HAA, with the reactivity decreasing as the cluster size (N) increases. acs.org Similarly, anionic vanadium oxide clusters featuring vanadium oxyl radicals (V-O•⁻) have been shown to activate methane via HAA. aip.org
Theoretical studies using Density Functional Theory (DFT) have provided further insights into HAA pathways. For example, in the reaction of methane with a VO₂OH cluster, the HAA pathway proceeds through a transition state to form a tetravalent vanadium hydroxide (B78521) [VO(OH)₂] and a methyl radical. rsc.org However, this pathway can have a significant energy barrier, especially if the terminal oxygen atom has zero spin density. rsc.org In contrast, for clusters like [V₄O₁₀]⁺, which possess spin density localized on a vanadyl oxygen atom, HAA can proceed with a negligible barrier, leading to the formation of [V₄O₁₀H]⁺ and a methyl radical. hu-berlin.de
The cleavage of the C-H bond in methane on vanadium catalysts can be classified as either heterolytic or homolytic.
Homolytic cleavage involves the symmetrical breaking of the C-H bond, where one electron remains with the carbon atom (forming a methyl radical) and the other with the hydrogen atom (which is abstracted by the catalyst). unacademy.compressbooks.pub The HAA mechanism described above is a prime example of homolytic cleavage. rsc.org This process is often facilitated by radical species on the catalyst surface. hu-berlin.de
Heterolytic cleavage , in contrast, involves the unsymmetrical breaking of the C-H bond. unacademy.compressbooks.pub In this mechanism, the entire bonding electron pair can be transferred to either the methyl fragment, forming a methyl anion (CH₃⁻), or to the hydrogen, forming a hydride ion (H⁻), with the other fragment becoming a cation. On vanadium catalysts, a common heterolytic pathway is the proton-coupled electron transfer (PCET) mechanism. rsc.org In this process, the hydrogen atom is transferred as a proton (H⁺) to a basic site on the catalyst (like a terminal oxygen), while the methyl group is transferred as an anion (CH₃⁻) to an acidic site (the vanadium center). rsc.org This results in the formation of new O-H and V-C bonds. rsc.org DFT calculations have shown that for certain vanadium oxyhydroxide clusters, the PCET mechanism can be energetically more favorable than the HAA pathway. rsc.org
The choice between homolytic and heterolytic pathways is influenced by the electronic properties of the catalyst, including the charge and spin density of the active sites. rsc.org
Reactive oxygen species (ROS) on the surface of vanadium oxide catalysts play a pivotal role in methane activation. aip.org These species can be broadly categorized into radical and non-radical oxygen species.
Oxygen-Centered Radicals (O⁻•): These are highly reactive species that are considered major players in the oxidative coupling of methane. aip.org They can initiate HAA from methane, which is a key step in the process. aip.org These radicals have been identified on various metal oxide surfaces and are favored on well-dispersed metal oxides where the availability of electrons for further reduction is limited. osti.gov
Non-Radical Oxygen Species: These include species like superoxide (B77818) radicals (O₂⁻•), peroxide species (O₂²⁻), and lattice oxygen. aip.org While O⁻• is often considered the most reactive, other species can also participate in methane activation. For instance, in situ FTIR spectroscopy studies have suggested that the reaction can proceed through the formation of surface monodentate nitrate (B79036) species, which arise from the interaction of adsorbed NO₂ with a surface oxygen atom (likely O²⁻) from the metal oxide. Transient studies have also indicated that the formation of formaldehyde (B43269) and carbon monoxide from methane on silica-supported vanadium oxide may involve different oxygen species, with nitrous oxide being a more active source of these species than molecular oxygen. Both adsorbed oxygen and lattice oxygen have been proposed as active species for C-H bond activation. osti.gov
The local charge environment can significantly influence the reactivity of both radical and non-radical oxygen species. researchgate.net
Besides abstraction pathways, insertion mechanisms have also been proposed for C-H bond activation. In this type of mechanism, the vanadium center, sometimes in cooperation with an adjacent atom, inserts directly into the C-H bond of methane.
For example, studies on diatomic vanadium boride cations (VB⁺) have shown that the synergetic V-B unit can insert into the H₃C-H bond. pku.edu.cn This insertion leads to the initial C-H bond activation, driven by the formation of strong V-CH₃ and B-H bonds. pku.edu.cn This mechanism highlights that the cooperative action of the metal center and a ligand can be crucial for activating the strong C-H bond in methane. pku.edu.cn
Role of Reactive Oxygen Species (e.g., Oxygen-Centered Radicals, Non-Radical Oxygen Species)
Identification and Characterization of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms relies heavily on the identification and characterization of fleeting reaction intermediates and the high-energy transition states that connect them. A combination of experimental techniques, such as mass spectrometry, and computational methods, like DFT, has been instrumental in this endeavor. rsc.orghu-berlin.deresearchgate.net
DFT calculations have been widely used to map the potential energy surfaces (PES) for the reaction of methane with various vanadium-containing species. rsc.org These calculations allow for the optimization of the geometries of reactants, products, intermediates, and transition states. aip.org For instance, in the reaction of methane with a VO₂OH cluster, an initial encounter complex (¹EC-i) is formed. From this complex, the reaction can proceed through either a HAA or a PCET pathway, each with its own characteristic transition state (e.g., ¹TS_HAT-i for HAA). rsc.org Vibrational frequency analysis is then used to confirm that the identified stationary points are indeed minima (intermediates) or first-order saddle points (transition states). rsc.orgaip.org Intrinsic reaction coordinate (IRC) calculations are also performed to ensure that a given transition state connects the correct reactant and product minima. rsc.orgaip.org
Experimental studies, often involving mass spectrometry of gas-phase cluster reactions, provide crucial validation for theoretical models. hu-berlin.deacs.org For example, the observation of [V₄O₁₀H]⁺ as the ionic product in the reaction of [V₄O₁₀]⁺ with methane, with no observable reaction barrier, strongly supports the computational finding of a direct H-atom abstraction mechanism. hu-berlin.de
The following table summarizes key intermediates and transition states identified in the methane conversion on vanadium catalysts:
| Species Type | Example | Description | Pathway | Reference(s) |
| Encounter Complex | ¹EC-i (VO₂OH + CH₄) | Initial, weakly bound complex between the catalyst and methane. | HAA / PCET | rsc.org |
| HAA Transition State | ¹TS_HAT-i | The highest energy point along the HAA reaction coordinate, involving the breaking of the C-H bond and formation of an O-H bond. | HAA | rsc.org |
| HAA Product | ¹P_HAT-i ([VO(OH)₂] + CH₃•) | Consists of the hydroxylated catalyst and a methyl radical. | HAA | rsc.org |
| PCET Transition State | ¹TS_PCET-i | The transition state for the concerted transfer of a proton to an oxygen and a methyl anion to the vanadium center. | PCET | rsc.org |
| PCET Product | ¹P_PCET-i | A stable structure with newly formed O-H and V-C bonds. | PCET | rsc.org |
| Insertion Intermediate | H-V-B-CH₃⁺ | An intermediate formed by the insertion of the V-B unit into the C-H bond. | Insertion | pku.edu.cn |
Influence of Electronic Spin States and Spin Crossover Phenomena on Reactivity
The electronic spin state of the vanadium catalyst can have a profound impact on its reactivity towards methane. Vanadium, as a transition metal, can exist in multiple spin states, and transitions between these states, known as spin crossover, can occur during the course of a reaction. pku.edu.cnfrontiersin.org
DFT studies have shown that the potential energy surfaces for methane activation can be spin-dependent. For the VO₂OH cluster, both singlet and triplet potential energy surfaces were investigated for the HAA pathway. rsc.org In some systems, a change in spin multiplicity is necessary for the reaction to proceed efficiently. This phenomenon, known as two-state reactivity (TSR), is a characteristic feature of many transition-metal-mediated processes. nih.gov
For instance, in the reaction of the diatomic vanadium boride cation (VB⁺) with methane, a two-state reactivity scenario involving a spin crossover from a high-spin sextet state to a low-spin quartet state is required at the entrance of the reaction channel. pku.edu.cn This is consistent with the general observation that C-H bond cleavage in reactions of 3d transition metal species with methane often occurs in low-spin states, even if the ground state of the active species is a high-spin state. pku.edu.cn
The spin state can also influence the preferred reaction mechanism. For example, in the reaction of methane with Fe catalysts, a spin-crossover from a high-spin to a low-spin state was found to occur at the transition state for C-H bond activation. frontiersin.org While this example is for iron, it highlights the general importance of considering multi-state reactivity in transition metal catalysis.
The spin density distribution is also a key factor. For the [V₄O₁₀]⁺ cluster, the spin density is primarily localized on the vanadyl oxygen atom, which is the active site for H-atom abstraction. hu-berlin.de The presence of this intrinsic spin density makes the HAA reaction highly favorable. rsc.org In contrast, for the VO₂OH cluster where the terminal oxygen has zero spin density, the HAA pathway is less favored. rsc.org
Electrochemical Electron Transfer Processes in Methane Functionalization
The electrochemical functionalization of methane on vanadium-based catalysts represents a promising frontier for converting methane to value-added chemicals under ambient conditions. This approach circumvents the high temperatures typically required in thermocatalysis by using an applied electrical potential to drive the reaction. mdpi.comrsc.org The core of this process lies in the controlled electrochemical oxidation and reduction of the vanadium catalyst, which facilitates the activation of methane's strong C-H bond.
A key system studied involves a vanadium(V)-oxo dimer catalyst. researchgate.netescholarship.org In this process, the functionalization of methane is initiated by the electrochemical oxidation of the vanadium catalyst. escholarship.orgacs.org This oxidation step is crucial as it generates a highly reactive catalytic species capable of activating methane. The rate and driving force for this electron transfer can be precisely controlled by modulating the applied potential, offering a significant advantage over traditional chemical oxidants. acs.org
Research has shown that for d0 early transition metals like vanadium(V), the turnover-limiting step is a one-electron electrochemical oxidation. This oxidation does not occur at the metal center itself but rather at the ligand, generating a ligand-centered cation radical. escholarship.org This radical species is highly reactive and capable of activating the C-H bond in methane with a low activation energy. escholarship.org For instance, a vanadium(V)-oxo dimer in a sulfuric acid medium has been used for the electrochemical conversion of methane to methyl bisulfate (CH₃OSO₃H) with high Faradaic efficiency. mdpi.comresearchgate.net
Effective and continuous catalysis requires efficient electron transfer from the electrode to regenerate the active form of the catalyst. mdpi.comresearchgate.net The integration of heterogeneous electrocatalysis with a sulfuric acid medium allows for the potential-induced formation of a metal-sulfate configuration on a vanadium phosphate (B84403) nanosheet catalyst. This configuration is critical in facilitating a sulfuric acid-involved methane oxidation mechanism, providing an oxidant-free pathway for C-H bond activation. rsc.org The ability to regenerate the catalyst electrochemically is paramount for creating a continuous catalytic cycle. mdpi.comacs.org This process avoids the need for stoichiometric chemical oxidants and allows for sustained methane conversion. acs.org
Studies using vanadium(V)-oxo dimers as catalysts have demonstrated high turnover frequencies (TOF) under mild conditions. For example, a TOF of 1336 h⁻¹ was achieved at 3 bar of CH₄, attributed to the low activation energy for methane functionalization. researchgate.net This highlights the potential of electrochemical methods to overcome the kinetic barriers associated with methane activation at low temperatures. mdpi.com
Role of Surface Lattice Oxygen and Dynamic Oxygen Vacancy Formation
The functionality of vanadium-based catalysts in methane oxidation is intrinsically linked to the properties of their surface oxygen species. The catalytic cycle often involves a Mars-van Krevelen-type mechanism, where lattice oxygen from the vanadium oxide catalyst is incorporated into the methane molecule to form products, and the resulting oxygen vacancy is subsequently replenished by gas-phase oxygen. lehigh.edu
Three primary types of lattice oxygen bonds have been identified on the surfaces of supported vanadium oxide catalysts: the terminal vanadyl bond (V=O), bridging V–O–V bonds within polymeric vanadia species, and V–O–support bonds that anchor the vanadia to the support material. mdpi.com Studies suggest that the oxygen in the V–O–support bond is often the active species responsible for the catalytic oxidation reaction. mdpi.com The reactivity of these lattice oxygen species is a key determinant of the catalyst's activity and selectivity. rsc.org
Dynamic oxygen vacancy formation is a critical aspect of the catalytic process. rsc.orgresearchgate.net The creation of an oxygen vacancy upon the removal of a lattice oxygen atom generates a reduced site on the catalyst surface. stanford.edu This site can then serve as a location for the adsorption and activation of oxygen from the gas phase, thereby regenerating the catalyst's active state. lehigh.edu The energy required to form these oxygen vacancies (the surface reducibility) is a key descriptor for predicting the catalyst's activity. researchgate.net A linear correlation has been observed between the C-H activation energy of methane and the oxygen vacancy formation energy on various metal oxides, including those based on vanadium. researchgate.net
The concentration and location of oxygen vacancies can significantly influence the reaction pathway. For instance, in chemical looping processes, changes in surface oxygen concentration can shift the reaction from complete combustion (on oxygen-rich surfaces) to selective oxidation (on oxygen-deficient surfaces). rsc.org The formation of oxygen vacancies can be influenced by factors such as the vanadium loading on the support and the presence of dopants. rsc.orgacs.org Doping a catalyst can reduce the energy required to remove a local lattice oxygen atom, thereby inducing the formation of adjacent oxygen vacancies which, in turn, can modify the adsorption and activation of methane and its intermediates. stanford.edu For example, in vanadium-doped CoCr₂O₄ catalysts, a higher concentration of suprafacial, weakly chemisorbed oxygen was linked to improved methane combustion activity. acs.org
However, an excessive concentration of oxygen vacancies can be detrimental, potentially limiting further catalytic improvement. rsc.org Therefore, the optimal catalytic performance depends on a dynamic equilibrium involving the consumption of lattice oxygen to oxidize methane and the regeneration of the active sites via the formation and refilling of oxygen vacancies.
Carbon Dynamics and Regeneration Mechanisms in Carbide Catalysis
In the context of methane conversion, vanadium carbide (along with other transition metal carbides) presents a distinct mechanistic pathway where carbon atoms from the catalyst lattice itself can participate in the reaction. This process shows parallels to the Mars-van Krevelen mechanism observed in oxide catalysts, but with carbon playing the role of the mobile lattice species. nih.gov
Studies on molybdenum and tungsten carbides in methane coupling have shown that carbidic carbon from the bulk catalyst is actively involved in the formation of C₂ products. nih.gov The catalytic cycle involves the interaction of gas-phase methane with the carbide surface, leading to the formation of methyl radicals. nih.gov Crucially, the carbidic carbon on the surface can be consumed during the reaction and subsequently regenerated. This regeneration can occur through two primary pathways: the diffusion of carbon atoms from the bulk of the carbide material to the surface, or the direct interaction of methane from the gas phase with the catalyst, which replenishes the surface carbon. nih.govtue.nl
This dynamic behavior, where the catalyst surface composition changes during the reaction cycle through the loss and replenishment of structural carbon, is a hallmark of this mechanism. tue.nl For instance, on an iron carbide surface, the reaction begins with the hydrogenation of surface carbon to form methane, which leaves a carbon vacancy. This vacancy is then refilled by the dissociation of an adsorbed carbon monoxide molecule (in the context of CO hydrogenation), regenerating the carbidic surface. A similar principle applies to methane activation, where methane itself can be the source for regenerating the carbide surface. tue.nl
The efficiency and stability of the catalyst are closely tied to these carbon dynamics. For molybdenum carbide (Mo₂C), fast carbon diffusion dynamics enable stable C₂ selectivity over time. In contrast, tungsten carbide (WC) exhibits slower carbon diffusion, leading to surface carbon depletion and a loss of selectivity. nih.gov While these specific findings are for Mo and W carbides, they establish a fundamental principle for carbide catalysis in methane conversion.
The regeneration of the catalyst is essential for sustained activity. In catalytic methane cracking, carbon is produced in the form of filaments, which can eventually encapsulate the active sites and lead to deactivation. yok.gov.tr Partial regeneration, which involves gasifying a portion of the deposited carbon without completely destroying the active carbide phase, has been shown to be a promising strategy to recover catalyst activity. yok.gov.tr This highlights the delicate balance required to manage carbon deposition and maintain the active carbidic phase for continuous methane conversion.
Catalytic Turnover Metrics and Efficiency Considerations (TONs, TOFs)
The TOF for methane conversion on vanadium catalysts is highly dependent on the specific catalyst formulation, support material, and reaction conditions. For V₂O₅/SiO₂ catalysts, TOF values are influenced by the vanadium loading and the gas hourly space velocity (GHSV). lehigh.edu Studies have shown that well-dispersed vanadium oxide species are the primary active sites for the partial oxidation of methane to formaldehyde, and the TOF tends to decrease with increasing vanadium loading, suggesting that isolated V-oxide species are more efficient than larger V₂O₅ crystalline particles. csic.es
In electrochemical methane functionalization, a vanadium(V)-oxo dimer catalyst demonstrated a remarkable TOF of 1336 h⁻¹ for methane conversion to methyl bisulfate under ambient conditions (3 bar CH₄), showcasing the high efficiency achievable with electrocatalysis. researchgate.net This high rate is attributed to a very low activation energy for the process. researchgate.net
The table below presents a compilation of turnover frequencies (TOF) for methane conversion over various vanadium-based catalysts from different research findings.
| Catalyst System | Reaction Type | Temperature (°C) | Methane Conversion (%) | TOF | Source |
| V₂O₅/SiO₂ (0.25 wt%) | Partial Oxidation | 580 | 1.7 | Calculated from data | lehigh.edu |
| V₂O₅/SiO₂ (1.00 wt%) | Partial Oxidation | 580 | 1.0 | Calculated from data | lehigh.edu |
| V₂O₅/SiO₂ (2.00 wt%) | Partial Oxidation | 580 | 1.1 | Calculated from data | lehigh.edu |
| V₂O₅/SiO₂ (3.00 wt%) | Partial Oxidation | 580 | 0.8 | Calculated from data | lehigh.edu |
| V₂O₅/SiO₂ (5.00 wt%) | Partial Oxidation | 580 | 1.1 | Calculated from data | lehigh.edu |
| V₂O₅/m-SiO₂ (1 wt%) | Methane Oxidation | 600 | ~2.5 | Not specified | google.com |
| V₂O₅/m-SiO₂ (3 wt%) | Methane Oxidation | 600 | ~3.0 | Not specified | google.com |
| V₂O₅/m-SiO₂ (5 wt%) | Methane Oxidation | 600 | ~3.5 | Not specified | google.com |
| VOx/SiO₂ | Methane Oxidation (with NO+O₂) | 400 | Low | 0.007 s⁻¹ | |
| V-oxo dimer | Electrochemical Functionalization | Ambient | Not specified | 1336 h⁻¹ | researchgate.net |
The Turnover Number (TON) provides insight into the stability and long-term performance of a catalyst. For instance, in the oxidation of methane to methyl trifluoroacetate, vanadium-based systems have been explored alongside other metals. rsc.org In a continuous 7-day experiment involving the visible-light-driven aerobic oxidation of methane, a TON of over 400 was achieved, demonstrating significant catalyst stability. chemrxiv.org The pursuit of catalysts with both high TOF and high TON is a central goal in the development of practical technologies for methane conversion. catalysis.blog
Emerging Frontiers and Future Outlook in Methane Vanadium Research
Rational Design and Synthesis of Advanced Vanadium Catalysts for Methane (B114726) Functionalization
The development of effective vanadium catalysts has moved beyond trial-and-error methods towards a more deliberate, rational design approach. This involves the precise synthesis of materials with controlled structures at the atomic level to optimize the activation of methane's notoriously strong C-H bond.
A primary strategy involves dispersing vanadium oxide species onto high-surface-area supports. The choice of support is critical, as it significantly influences the structure and reactivity of the vanadium active sites. For instance, silica (B1680970) (SiO₂) is a common support, and the performance of V₂O₅/SiO₂ catalysts in the partial oxidation of methane to formaldehyde (B43269) is highly dependent on the vanadia coverage. lehigh.edu At low coverages, isolated tetrahedral V⁵⁺ species are believed to be the active sites responsible for high formaldehyde selectivity. lehigh.edu
More complex, multi-component catalysts are also being engineered. Vanadium-phosphate-oxide (VPO) catalysts, known for their use in alkane oxidation, have been explored for methane-to-methanol conversion. osti.gov Research efforts focus on modifying the surface acidity of VPO, which is linked to lattice defects and is crucial for the initial alkane activation. osti.govosti.gov
A significant advancement in catalyst design is the creation of core-shell nanostructures. One such innovative catalyst, SiO₂@V₂O₅@Al₂O₃, involves a silica core, a vanadium oxide layer, and a protective alumina (B75360) shell. google.comresearchgate.net This architecture provides several advantages:
The alumina shell prevents the V₂O₅ nanoparticles from sintering (aggregating) at high reaction temperatures (e.g., 600°C). google.comresearchgate.net
The interaction between the V₂O₅ and the Al₂O₃ shell creates new, highly dispersed tetrahedral monomeric vanadium species, which are exceptionally active for methane oxidation. google.comresearchgate.net
This design leads to remarkable thermal stability and superior catalytic activity compared to conventionally prepared supported vanadium catalysts. google.com
Another frontier is the use of metal-organic frameworks (MOFs) containing vanadium. MOFs such as MIL-47 and MOF-48, which consist of vanadium-oxygen clusters linked by organic molecules, have demonstrated high activity and stability for the selective conversion of methane to acetic acid. researchgate.net These materials effectively bridge the gap between highly active but difficult-to-recycle homogeneous catalysts and stable but often less active heterogeneous catalysts. researchgate.net
The table below summarizes the performance of several rationally designed vanadium catalysts for methane functionalization.
| Catalyst System | Target Product | Methane Conversion (%) | Product Selectivity (%) | Key Design Feature | Reference(s) |
| V₂O₅/SiO₂ | Formaldehyde | Varies with loading | Up to 78% | Isolated V⁵⁺ species on silica support | lehigh.edu |
| SiO₂@V₂O₅@Al₂O₃ | Formaldehyde | 22.2% | 57.8% | Core-shell structure preventing sintering | google.comresearchgate.net |
| MIL-47 / MOF-48 | Acetic Acid | High (yield based on oxidant) | 70% | Vanadium-based Metal-Organic Framework | researchgate.net |
Development of In-Situ and Operando Spectroscopic Techniques for Real-Time Mechanistic Insights
Understanding precisely how a catalyst functions during a reaction is key to improving its design. In-situ and operando spectroscopic techniques are powerful tools that allow researchers to study the catalyst under actual reaction conditions, providing a real-time window into the structural and electronic changes that govern its activity and selectivity. nih.gov Operando spectroscopy is a specific form of in-situ analysis where the catalytic performance (i.e., reaction products) is measured simultaneously with the spectroscopic data. nih.gov
Raman spectroscopy has been particularly insightful for vanadium-based catalysts. For the partial oxidation of methane over V₂O₅/SiO₂, in-situ Raman studies have shown that for highly selective catalysts, the surface vanadium oxide species remain in a fully oxidized state (V⁵⁺) during the reaction. lehigh.edu In contrast, for less selective catalysts supported on materials like titania (TiO₂) or tin oxide (SnO₂), the vanadium species are partially reduced under reaction conditions. lehigh.edu This direct correlation between the catalyst's oxidation state and its product selectivity is a critical piece of mechanistic information that would be impossible to obtain from post-reaction analysis alone.
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES), is another vital technique. researchgate.net XANES is sensitive to the oxidation state and local coordination environment of the vanadium atoms. researchgate.net By combining in-situ XAS with computational simulations, researchers can identify the most active catalytic sites, even in dynamic and disordered systems. researchgate.net Other techniques like Fourier-transform infrared spectroscopy (FTIR) are used to probe surface acidity by observing the chemisorption of basic molecules, which is crucial for understanding VPO catalysts. osti.gov
These advanced spectroscopic methods provide indispensable data that links catalyst structure to catalytic function, guiding the development of next-generation materials.
Synergistic Integration of Computational and Experimental Methodologies for Catalyst Discovery
The combination of computational modeling and experimental work has become a cornerstone of modern catalysis research, accelerating the discovery and optimization of new catalysts. mdpi.com Quantum chemistry methods, particularly Density Functional Theory (DFT), allow scientists to build atomic-scale models of catalysts and simulate reaction pathways. acs.org
This synergy is highly effective in methane-vanadium research. For example, DFT calculations can be used to:
Predict Reaction Mechanisms: Researchers can model the step-by-step process of methane's C-H bond activation on a vanadium oxide surface, calculating the energy barriers for each step. acs.orgnih.gov
Identify Active Sites: Computational studies can help determine the precise atomic structure of the active site. DFT has been used to model the interaction of methane with various vanadium oxide clusters to understand their reactivity. acs.orgresearchgate.net
Screen Potential Catalysts: Before spending time and resources in the lab, scientists can computationally screen large libraries of potential catalyst structures. Recent work has utilized active learning and machine learning, accelerated by DFT calculations, to explore millions of candidate catalysts to identify novel designs with optimal properties for methane activation and subsequent product release. researchgate.netchemrxiv.org
A powerful example of this integrated approach is the study of electrocatalytic methane activation by d⁰ early transition metals, including vanadium. escholarship.org Computational modeling predicted that after a one-electron oxidation, the resulting vanadium species could activate methane with a very low energy barrier. This theoretical insight was subsequently validated by experiments, which confirmed the high reactivity and selectivity of the system at ambient conditions. escholarship.orgescholarship.org This cycle of theoretical prediction followed by experimental validation provides a deep, molecular-level understanding and a rational basis for catalyst design. pnas.org
Exploration of Novel Activation Modalities and Sustainable Reaction Conditions (e.g., Photocatalytic, Electrocatalytic Approaches)
A major goal in methane functionalization is to move away from energy-intensive, high-temperature processes toward more sustainable methods that operate under mild conditions. Photocatalysis and electrocatalysis, which use light or electricity to drive the reaction, are at the forefront of this effort.
Electrocatalysis offers a way to use electrical potential to activate methane at room temperature and pressure. A groundbreaking system employs a vanadium(V)-oxo dimer as a molecular catalyst in a sulfuric acid medium. escholarship.org By applying an electrical voltage, the catalyst is oxidized, generating a highly reactive species that can efficiently convert methane into methyl bisulfate, a liquid product, with a high Faradaic efficiency of 90%. escholarship.orgresearchgate.net This approach is particularly promising because it is water-tolerant and can operate continuously for hundreds of hours, suggesting a scalable new technology. escholarship.orgresearchgate.net The general principle has been shown to apply to other d⁰ early transition metals as well, establishing a new strategy for electrocatalyst design. escholarship.org
Photocatalysis uses light energy to generate excited states in a catalyst, which can then activate methane. Vanadium-containing mesoporous silica (V-MCM-41) has been shown to photocatalytically oxidize methane to methanol (B129727) using UV irradiation at room temperature. researchgate.net The local structure of the vanadium oxide species is critical; isolated tetrahedral V⁵⁺ species with a charge-transfer excited state are identified as the active sites for this selective conversion. researchgate.net Other semiconductor materials have also been investigated, but controlling the selectivity to a specific product and preventing overoxidation to CO₂ remains a significant challenge. nih.gov
These novel activation methods represent a paradigm shift, demonstrating that the formidable energy barrier of methane's C-H bond can be overcome without resorting to high heat, paving the way for more environmentally benign and economically viable conversion technologies. mdpi.com
| Activation Method | Catalyst System | Product(s) | Key Advantage | Reference(s) |
| Electrocatalysis | Vanadium(V)-oxo dimer | Methyl bisulfate | Ambient temperature and pressure operation | escholarship.orgescholarship.orgresearchgate.net |
| Photocatalysis | V-MCM-41 | Methanol | Uses light energy instead of heat | researchgate.net |
| Photoelectrocatalysis | V₂O₅/SnO₂ | Methanol | Increased methanol selectivity (50%) | mdpi.com |
Strategies for Enhancing Product Selectivity and Long-Term Catalyst Stability
Two of the most significant hurdles in the practical application of methane conversion catalysts are achieving high selectivity to the desired product and ensuring the catalyst remains active over long periods. Typically, as methane conversion increases, selectivity to valuable partial oxidation products like formaldehyde or methanol decreases, with more methane being fully oxidized to the less valuable CO₂. mdpi.com
Strategies to enhance selectivity often focus on tuning the catalyst's surface properties and active sites.
Support Modification: Incorporating titanium into an SBA-15 silica support for a vanadia catalyst (V/Ti-SBA-15) was found to improve the catalyst's redox properties and lead to higher formaldehyde selectivity across all conversion levels compared to the undoped support. researchgate.net
Controlling Active Species: For V₂O₅/SiO₂ catalysts, maintaining isolated V⁵⁺ species is key to high formaldehyde selectivity; the formation of polymeric vanadate (B1173111) structures at higher loadings can lead to less selective pathways. lehigh.edu
Reaction Engineering: The addition of co-feeds like nitric oxide (NO) can sometimes reduce the energy barrier for methane activation, increasing conversion and formaldehyde yield at lower temperatures. researchgate.net
Improving long-term stability is crucial for any industrial process. Catalysts can deactivate for several reasons, including sintering of active particles at high temperatures, coking (deposition of carbonaceous species), or leaching of the active component.
Core-Shell Encapsulation: As previously mentioned, the SiO₂@V₂O₅@Al₂O₃ core-shell design is a prime example of a stability-enhancing strategy. The Al₂O₃ shell acts as a physical barrier, preventing the V₂O₅ nanoparticles from sintering, thereby preserving the catalyst's activity and structure even at 600°C. google.comresearchgate.net
Doping and Alloying: In some catalytic systems, incorporating a second or third metal can improve stability. For instance, in layered double hydroxide (B78521) (LDH) electrocatalysts, the presence of vanadium helps to mitigate the dissolution of high-valence nickel species, preventing catalyst degradation and ensuring sustained activity. frontiersin.org
Regeneration: For catalysts that deactivate via coking, developing effective regeneration procedures is essential. This can involve controlled oxidation to burn off coke deposits and restore catalytic activity. preprints.org
Addressing the twin challenges of selectivity and stability is paramount for translating promising laboratory results into robust, commercially viable technologies for methane valorization. tandfonline.comdechema.de
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting trace vanadium in environmental samples, and how can their sensitivity be optimized?
- Methodological Answer : For trace vanadium detection, atomic spectroscopic methods such as graphite furnace atomic absorption spectroscopy (GF-AAS), inductively coupled plasma optical emission spectrometry (ICP-OES), and inductively coupled plasma mass spectrometry (ICP-MS) are widely used due to their high sensitivity (detection limits in ppb to ppt ranges) . Sample pre-treatment (e.g., acid digestion or chelation) is critical to minimize matrix interference. For environmental matrices like soil or water, ICP-MS coupled with collision/reaction cell technology can mitigate polyatomic interferences (e.g., interfering with ) . Calibration standards should match the sample matrix to improve accuracy.
Q. How does vanadium act as a catalyst in methane oxidation, and what experimental parameters influence its activity?
- Methodological Answer : Vanadium-based catalysts (e.g., VO/SiO) facilitate methane oxidation via redox cycles, where V is reduced to V during methane activation and reoxidized by O . Key parameters include:
- Temperature : Optimal activity occurs between 300–500°C, balancing kinetic rates and catalyst stability.
- Support Material : Silica or alumina supports enhance dispersion and prevent sintering.
- Gas Composition : Methane-to-oxygen ratios and presence of co-catalysts (e.g., Mo or W) modulate selectivity toward CO vs. partial oxidation products .
- In situ techniques like X-ray absorption spectroscopy (XAS) can track vanadium oxidation states during reaction cycles .
Q. What are the primary challenges in quantifying methane emissions from heterogeneous sources, and how can measurement uncertainties be addressed?
- Methodological Answer : Challenges include spatial variability, intermittent emission fluxes, and interference from atmospheric gases (e.g., water vapor). Recommended approaches:
- Tracer Correlation : Use tracer gases (e.g., acetylene) released at known rates to correlate methane concentrations .
- Eddy Covariance : Deploy high-frequency sensors (10–20 Hz) to measure turbulent fluxes, but ensure rigorous calibration against reference standards .
- Uncertainty Analysis : Apply Monte Carlo simulations to propagate errors from instrumental drift, sampling frequency, and background subtraction .
Advanced Research Questions
Q. How can contradictions in catalytic performance data for vanadium-based methane oxidation systems be resolved?
- Methodological Answer : Discrepancies often arise from differences in catalyst synthesis (e.g., sol-gel vs. impregnation methods), surface acidity, or reaction conditions. To reconcile
- Controlled Synthesis : Standardize preparation protocols (e.g., calcination temperature, precursor purity) to ensure reproducibility .
- Surface Characterization : Use X-ray photoelectron spectroscopy (XPS) and temperature-programmed reduction (TPR) to quantify active sites and reducibility .
- Statistical Meta-Analysis : Pool datasets from multiple studies using hierarchical Bayesian models to identify outliers and systemic biases .
Q. What advanced computational methods are effective in modeling vanadium-methane interactions at the molecular level?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and van der Waals corrections can model adsorption energies and transition states. For dynamic processes:
- Ab Initio Molecular Dynamics (AIMD) : Simulate methane activation pathways on vanadium oxide surfaces under realistic temperature/pressure conditions .
- Multireference Methods : Use complete active space (CASSCF) or restricted open-shell CI (ROCIS) to address electronic complexities in vanadium redox states .
- Validation against experimental XAS or Raman spectra is critical .
Q. How can researchers design experiments to distinguish between homogeneous and heterogeneous methane activation mechanisms in vanadium systems?
- Methodological Answer :
- Isotopic Labeling : Use CH or deuterated methane () to track kinetic isotope effects (KIEs). Homogeneous pathways (gas-phase radicals) typically show smaller KIEs than surface-mediated reactions .
- Poisoning Tests : Introduce selective poisons (e.g., CO for metal sites) to suppress heterogeneous activity. Compare reaction rates pre- and post-poisoning .
- Operando Spectroscopy : Combine Raman or IR spectroscopy with mass spectrometry to detect transient surface intermediates (e.g., methoxy or formate species) .
Methodological Best Practices
- Data Reproducibility : Archive raw data (e.g., spectral files, chromatograms) in repositories like Zenodo or Figshare, adhering to FAIR principles .
- Error Reporting : Quantify uncertainties using ISO/IEC Guide 98-3 (GUM) for analytical measurements .
- Literature Review : Prioritize peer-reviewed journals indexed in Web of Science or Scopus for robust methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
